1,2,3,4-Tetramethoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetramethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-11-7-5-6-8(12-2)10(14-4)9(7)13-3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNHIJXDZKTWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944046 | |
| Record name | 1,2,3,4-Tetramethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21450-56-6 | |
| Record name | 1,2,3,4-Tetramethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2,3,4-Tetramethoxybenzene fundamental properties
An In-Depth Technical Guide to 1,2,3,4-Tetramethoxybenzene: Core Properties, Synthesis, and Reactivity for Advanced Research
Abstract
1,2,3,4-Tetramethoxybenzene is a polysubstituted aromatic ether that serves as a valuable building block in synthetic organic chemistry. Its electron-rich nature and specific substitution pattern offer unique reactivity and make it a scaffold of interest for the development of complex molecular architectures, including those with potential pharmacological applications. This guide provides a comprehensive overview of its fundamental physicochemical properties, spectroscopic signature, a validated protocol for its synthesis, an analysis of its chemical reactivity with a focus on electrophilic aromatic substitution, and a discussion of its applications in a research and development context. All protocols and claims are substantiated with references to authoritative sources to ensure scientific integrity and reproducibility.
Core Molecular Identity and Physicochemical Properties
1,2,3,4-Tetramethoxybenzene is a crystalline solid at room temperature. Its core structure consists of a benzene ring substituted with four methoxy (-OCH₃) groups at adjacent positions. This high degree of methoxylation renders the aromatic ring exceptionally electron-rich, which is the primary determinant of its chemical behavior.
| Identifier | Value | Source(s) |
| IUPAC Name | 1,2,3,4-Tetramethoxybenzene | [1] |
| CAS Number | 21450-56-6 | [1][2] |
| Molecular Formula | C₁₀H₁₄O₄ | [1][2] |
| Molecular Weight | 198.22 g/mol | [1] |
| InChI Key | QCNHIJXDZKTWSA-UHFFFAOYSA-N | [2] |
The fundamental physical and thermodynamic properties of 1,2,3,4-tetramethoxybenzene are summarized below. These values, primarily derived from computational models, provide a critical baseline for experimental design, including reaction temperature selection, solvent choice, and purification strategy.
| Property | Value | Unit | Source |
| Melting Point (Tfus) | 355.36 (82.21 °C) | K | Cheméo[3] |
| Boiling Point (Tboil) | 559.50 (286.35 °C) | K | Cheméo[3] |
| Enthalpy of Fusion (ΔfusH°) | 19.28 | kJ/mol | Cheméo[3] |
| Enthalpy of Vaporization (ΔvapH°) | 51.76 | kJ/mol | Cheméo[3] |
| LogP (Octanol/Water) | 1.721 | - | Cheméo[3] |
| Water Solubility (log₁₀WS) | -1.95 | mol/L | Cheméo[3] |
Spectroscopic Profile for Structural Elucidation
Unequivocal identification of 1,2,3,4-tetramethoxybenzene relies on a combination of spectroscopic techniques. The following data serve as a reference for characterization.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides a characteristic fragmentation pattern. The molecular ion peak is readily observed, confirming the compound's mass.
| m/z | Relative Intensity | Assignment | Source |
| 198 | ~95% | [M]⁺ (Molecular Ion) | [1][2] |
| 183 | 100% | [M - CH₃]⁺ (Base Peak) | [1] |
| 140 | ~30% | Further fragmentation | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra for 1,2,3,4-tetramethoxybenzene are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established principles of chemical shift theory and data from analogous compounds like 1,2,4-trimethoxybenzene.[4] The symmetry of the molecule simplifies the spectra significantly.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.65 | d, J ≈ 8.8 Hz | 1H | Ar-H (H-5) |
| ~6.55 | d, J ≈ 8.8 Hz | 1H | Ar-H (H-6) |
| ~3.90 | s | 6H | -OCH₃ (at C-2, C-3) |
| ~3.85 | s | 6H | -OCH₃ (at C-1, C-4) |
Rationale for Prediction: The two aromatic protons form an AB spin system. The methoxy groups at positions 1 and 4 are chemically equivalent, as are the methoxy groups at positions 2 and 3, leading to two distinct singlets for the methyl protons.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.5 | C -OCH₃ (C-2, C-3) |
| ~142.0 | C -OCH₃ (C-1, C-4) |
| ~108.0 | Ar-C H (C-5) |
| ~100.0 | Ar-C H (C-6) |
| ~61.0 | -OC H₃ (at C-2, C-3) |
| ~56.0 | -OC H₃ (at C-1, C-4) |
Rationale for Prediction: The chemical shifts are estimated based on the strong electron-donating and shielding effects of the methoxy groups on the aromatic ring.[5]
Synthesis and Purification: A Validated Approach
The most direct and reliable synthesis of 1,2,3,4-tetramethoxybenzene involves the exhaustive methylation of its corresponding polyphenol, 1,2,3,4-tetrahydroxybenzene. This precursor is sensitive to oxidation, so the synthesis must be conducted with care. The following protocol is based on well-established Williamson ether synthesis procedures for related polyphenols, such as pyrogallol.[6][7]
Synthesis Workflow
The overall process involves the deprotonation of all four hydroxyl groups with a strong base, followed by nucleophilic attack on a methylating agent.
Detailed Experimental Protocol
Warning: Dimethyl sulfate is highly toxic and carcinogenic. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1,2,3,4-tetrahydroxybenzene (1.0 eq) in a 3 M aqueous solution of sodium hydroxide (NaOH, 4.4 eq). The dissolution should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting material.
-
Methylation: Cool the solution to 10-15 °C using an ice bath. While stirring vigorously, add dimethyl sulfate ((CH₃)₂SO₄, 4.4 eq) dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 40 °C.
-
Causality: The reaction is exothermic. Maintaining a low temperature minimizes side reactions and prevents uncontrolled boiling. The use of a stoichiometric excess of base and methylating agent ensures complete methylation of all four hydroxyl groups.
-
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize any excess NaOH with dilute hydrochloric acid (HCl). A solid precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Self-Validation: The formation of well-defined crystals and a sharp melting point close to the literature value (82.21 °C) are indicators of high purity.[3]
-
-
Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Chemical Reactivity: An Electron-Rich Aromatic System
The four electron-donating methoxy groups strongly activate the benzene ring towards electrophilic aromatic substitution (EAS).[8] The key to understanding its reactivity lies in the directing effects of these groups.
Regioselectivity in Electrophilic Aromatic Substitution
All four methoxy groups are ortho, para-directors.[9] This leads to a complex interplay of electronic and steric effects.
-
Electronic Effects: The positions ortho or para to each methoxy group are electronically activated. The C-5 and C-6 positions are the only available sites for substitution. Both positions are ortho to one methoxy group (C-4 and C-1, respectively) and meta to two others.
-
Steric Effects: The C-5 position is sterically hindered by the adjacent methoxy group at C-4. The C-6 position is similarly hindered by the methoxy group at C-1. However, substitution at C-5 would place the incoming electrophile between a proton and a methoxy group, while substitution at C-6 places it between a proton and a methoxy group. Due to the similar steric environment, a mixture of products is possible, but subtle differences may favor one isomer.
Case Study: Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic EAS reaction that introduces an acyl group onto an aromatic ring.[10] Given the high electron density of 1,2,3,4-tetramethoxybenzene, this reaction is expected to proceed readily, likely under milder conditions than those required for benzene.
The reaction would proceed via the formation of a resonance-stabilized carbocation intermediate (a σ-complex or Wheland intermediate).[10] The positive charge in this intermediate is delocalized onto the benzene ring and can be further stabilized by the lone pairs on the oxygen atoms of the methoxy groups. The final step is the deprotonation of the ring to restore aromaticity. The substitution is predicted to occur at the C-5 or C-6 position.
Applications in Research and Drug Development
While 1,2,3,4-tetramethoxybenzene is not itself a therapeutic agent, its structural motif is relevant to medicinal chemistry and materials science.
-
Scaffold for Synthesis: Polysubstituted benzenes are fundamental building blocks for constructing more complex molecules. The specific substitution pattern of 1,2,3,4-tetramethoxybenzene provides a unique starting point for the synthesis of novel compounds where precise spatial arrangement of functional groups is required.
-
Bioisostere and Analogue Synthesis: In drug development, modifying a lead compound by altering its substituents is a common strategy to improve potency, selectivity, or pharmacokinetic properties. The tetramethoxy-substituted ring can be used as a scaffold to synthesize analogues of known biologically active molecules. The methoxy groups can be selectively demethylated to reveal hydroxyl groups, which can then be further functionalized.
-
Precursor to Natural Products: Many natural products contain polymethoxybenzene cores. Synthetic routes to these complex molecules may utilize simpler, commercially available or readily synthesized building blocks like 1,2,3,4-tetramethoxybenzene.
Safety and Handling: Prudent Laboratory Practices
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a flame-retardant lab coat.
-
Engineering Controls: All handling of the solid and its solutions should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Based on the GHS classifications for related compounds like 1,2,3,4-tetrachlorobenzene, it is prudent to assume that this compound may be harmful if swallowed and may cause skin and eye irritation.[3][11]
References
-
NIST. (n.d.). 1,2,3,4-Tetramethoxybenzene. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]
-
Cheméo. (n.d.). 1,2,3,4-Tetramethoxybenzene. Retrieved February 2, 2026, from [Link]
-
PrepChem. (n.d.). Preparation of 1,2,3-trimethoxybenzene. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Method for the preparation of trihydroxybenzenes.
-
PubChem. (n.d.). 1,2,3,4-Tetramethoxybenzene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
- Patsnap. (n.d.). Synthesis process of 1,2,3-trimethoxy benzene.
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved February 2, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved February 2, 2026, from [Link]
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New Journal of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved February 2, 2026, from [Link]
-
CNKI. (n.d.). Synthesis of 2,3,4,4′-tetrahydroxybenzophenone via Hoesch reaction. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Method of synthesis of pyrogallol.
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Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved February 2, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetramethoxybenzene from Gallic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic route to 1,2,3,4-tetramethoxybenzene, a valuable tetra-substituted benzene derivative, utilizing gallic acid as a readily available starting material. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. The guide delves into the strategic considerations behind the chosen synthetic pathway, detailed step-by-step protocols for each reaction, and the underlying chemical principles that govern the transformations. Emphasis is placed on experimental causality, self-validating protocols, and authoritative scientific grounding.
Introduction and Strategic Overview
1,2,3,4-Tetramethoxybenzene is a key structural motif in a variety of biologically active molecules and serves as a versatile building block in organic synthesis. The selection of gallic acid (3,4,5-trihydroxybenzoic acid) as the starting material is predicated on its low cost, natural abundance, and the inherent presence of the desired oxygenation pattern on the aromatic ring. The synthetic strategy detailed herein involves a multi-step sequence designed for efficiency and scalability.
The core transformation hinges on the conversion of the carboxylic acid functionality of a gallic acid derivative into a hydroxyl group, which is subsequently methylated. A pivotal intermediate in this pathway is 3,4,5-trimethoxybenzaldehyde. The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow from gallic acid to 1,2,3,4-tetramethoxybenzene.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Synthesis of Methyl 3,4,5-Trimethoxybenzoate
The initial step involves the simultaneous esterification of the carboxylic acid and methylation of the three phenolic hydroxyl groups of gallic acid. The use of dimethyl sulfate in the presence of a base is a highly efficient method for this exhaustive methylation.
Protocol:
-
Reagents and Materials:
-
Gallic acid monohydrate
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Methanol
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, a suspension of anhydrous potassium carbonate in anhydrous DMF is prepared.
-
A solution of gallic acid monohydrate in DMF is added to the stirred suspension.
-
Dimethyl sulfate is added dropwise to the mixture at room temperature (20-25 °C), ensuring the temperature does not rise significantly.
-
After the initial addition, the mixture is stirred at room temperature for several hours.
-
A second portion of potassium carbonate and dimethyl sulfate is added, and the reaction is stirred for an additional period to ensure complete methylation.
-
The reaction mixture is then poured into water and extracted with diethyl ether.
-
The combined ethereal extracts are dried over anhydrous potassium carbonate and the solvent is removed under reduced pressure.
-
The crude product is recrystallized from methanol to yield pure methyl 3,4,5-trimethoxybenzoate as pale yellow prisms.
-
Causality and Expertise: The use of DMF as a solvent is crucial as it readily dissolves both the gallic acid and the potassium carbonate, facilitating a homogenous reaction environment. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyls and the carboxylic acid, making them nucleophilic for the reaction with dimethyl sulfate. The two-portion addition of reagents ensures a high yield of the fully methylated product.
Step 2 & 3: Reduction to 3,4,5-Trimethoxybenzyl Alcohol and Oxidation to 3,4,5-Trimethoxybenzaldehyde
The ester is then reduced to the corresponding benzyl alcohol, which is subsequently oxidized to the aldehyde. This two-step sequence is often preferable to direct conversion of the carboxylic acid, as it proceeds with high yields and avoids harsh conditions that might affect the methoxy groups.
Protocol (Reduction):
-
Reagents and Materials:
-
Methyl 3,4,5-trimethoxybenzoate
-
Lithium aluminium hydride (LiAlH₄) or a suitable reducing agent like Vitride®
-
Anhydrous diethyl ether or benzene
-
Sulfuric acid (25% aq.)
-
-
Procedure:
-
A solution of methyl 3,4,5-trimethoxybenzoate in an anhydrous solvent is added dropwise to a suspension of the reducing agent in the same solvent under cooling.
-
The mixture is stirred at room temperature for a specified period to complete the reduction.
-
The reaction is carefully quenched by the slow addition of aqueous sulfuric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed, dried, and the solvent is evaporated to yield 3,4,5-trimethoxybenzyl alcohol.
-
Protocol (Oxidation):
-
Reagents and Materials:
-
3,4,5-Trimethoxybenzyl alcohol
-
Pyridinium dichromate (PDC) or other mild oxidizing agent
-
Dichloromethane (DCM)
-
-
Procedure:
-
A solution of 3,4,5-trimethoxybenzyl alcohol in DCM is added to a suspension of PDC in DCM.
-
The mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).
-
The reaction mixture is filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure to give 3,4,5-trimethoxybenzaldehyde.
-
Step 4: Baeyer-Villiger Oxidation of 3,4,5-Trimethoxybenzaldehyde
This is the key step where the aldehyde functionality is converted to a hydroxyl group via a formate ester intermediate. While the classical Dakin reaction requires an ortho- or para-hydroxyl group, the Baeyer-Villiger oxidation can be performed on alkoxy-substituted benzaldehydes using a peroxy acid, often under acidic conditions.[1]
Protocol:
-
Reagents and Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
m-Chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid
-
Dichloromethane (DCM)
-
Aqueous sodium bicarbonate solution
-
Aqueous sodium sulfite solution
-
-
Procedure:
-
To a solution of 3,4,5-trimethoxybenzaldehyde in DCM, m-CPBA is added in portions at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of aqueous sodium sulfite solution to destroy excess peroxide.
-
The organic layer is washed with aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude formate ester.
-
The crude ester is then hydrolyzed using a base (e.g., NaOH in methanol/water) to afford 3,4,5-trimethoxyphenol.
-
Mechanistic Insight: The Baeyer-Villiger oxidation proceeds through the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom. The migratory aptitude of the aryl group is crucial for the success of this reaction.[2]
Caption: Simplified mechanism of the Baeyer-Villiger oxidation of 3,4,5-trimethoxybenzaldehyde.
Step 5: Final Methylation to 1,2,3,4-Tetramethoxybenzene
The newly formed hydroxyl group is methylated in the final step to yield the target molecule.
Protocol:
-
Reagents and Materials:
-
3,4,5-Trimethoxyphenol
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
-
Procedure:
-
A mixture of 3,4,5-trimethoxyphenol and anhydrous potassium carbonate in anhydrous acetone is stirred at room temperature.
-
Dimethyl sulfate is added dropwise, and the mixture is heated to reflux for several hours.
-
After cooling, the inorganic salts are filtered off, and the acetone is removed under reduced pressure.
-
The residue is taken up in diethyl ether, washed with aqueous NaOH and brine, dried, and concentrated.
-
The crude product can be purified by distillation or recrystallization to give 1,2,3,4-tetramethoxybenzene.
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Typical Yield |
| 1 | Gallic Acid | Dimethyl sulfate, K₂CO₃, DMF | 85-95% |
| 2 | Methyl 3,4,5-Trimethoxybenzoate | LiAlH₄ or Vitride® | >90% |
| 3 | 3,4,5-Trimethoxybenzyl alcohol | PDC, DCM | 80-90% |
| 4 | 3,4,5-Trimethoxybenzaldehyde | m-CPBA, DCM | 70-85% (over two steps) |
| 5 | 3,4,5-Trimethoxyphenol | Dimethyl sulfate, K₂CO₃, Acetone | >90% |
Safety and Handling Precautions
-
Dimethyl Sulfate (DMS): DMS is extremely hazardous. It is a potent alkylating agent and is carcinogenic, mutagenic, and highly toxic by inhalation and skin contact.[1][3][4][5][6] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including butyl rubber gloves, a lab coat, and chemical splash goggles. An ammonia solution should be readily available to neutralize any spills.
-
Peroxy Acids (m-CPBA, Peroxyacetic Acid): These are strong oxidizing agents and can be explosive, especially in concentrated form.[7][8][9][10][11][12][13][14] They should be stored at low temperatures and handled with care, avoiding contact with metals and other combustible materials. Use appropriate PPE, including safety glasses and gloves.
Alternative Synthetic Routes
While the pathway detailed above is a reliable method, other approaches have been considered:
-
Elbs Persulfate Oxidation: This reaction introduces a hydroxyl group para to an existing phenolic hydroxyl.[15][16][17][18] It could potentially be used on a derivative of gallic acid, but regioselectivity can be an issue.
-
Direct Oxidative Decarboxylation: Methods for the direct conversion of benzoic acids to phenols are being developed, but their application to highly methoxylated systems like 3,4,5-trimethoxybenzoic acid is not yet well-established in the literature for routine synthesis.[19][20][21][22]
Conclusion
The synthesis of 1,2,3,4-tetramethoxybenzene from gallic acid presented in this guide offers a practical and efficient route for laboratory and potential pilot-scale production. The key to this synthesis lies in the strategic use of a Baeyer-Villiger oxidation on an intermediate aldehyde to introduce the fourth oxygen functionality. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can successfully utilize this pathway to access this valuable chemical building block.
References
- Dakin, H. D. (1909). The oxidation of hydroxy- and dihydroxy-benzaldehydes. Journal of the Chemical Society, Transactions, 95, 1545-1550.
-
J&K Scientific LLC. (2025). Baeyer-Villiger Oxidation Reaction. Retrieved from [Link]
- CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google Patents. (n.d.).
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PrepChem. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]
- CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents. (n.d.).
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Gutenberg Open Science. (2024). E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable. Retrieved from [Link]
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Scribd. (n.d.). Chemists' Guide to Dakin Oxidation. Retrieved from [Link]
- Kolev, T., et al. (2023). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid.
- Uyanik, M., & Ishihara, K. (2013). Baeyer–Villiger Oxidation Using Hydrogen Peroxide.
- Kolev, T., et al. (2023). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid.
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USDA. (n.d.). Peroxyacetic acid (PAA). Retrieved from [Link]
- Behrman, E. J. (1988).
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University of California, Santa Barbara. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]
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Wikipedia. (n.d.). Oxidative decarboxylation. Retrieved from [Link]
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Poly Processing. (2024). Safely Storing and Handling Peracetic Acid. Retrieved from [Link]
- Behrman, E. J. (2006). The Elbs and Boyland-Sims peroxydisulfate oxidations. Beilstein Journal of Organic Chemistry, 2, 22.
- Uyanik, M., & Ishihara, K. (2013). Baeyer–Villiger Oxidation Using Hydrogen Peroxide.
- US5304677A - Method for producing 2,6-dihydroxybenzoic acid - Google Patents. (n.d.).
- Meunier, G., & Meunier, B. (1985). Oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde: electrochemical and HPLC analysis of the reaction mechanism. Journal of the American Chemical Society, 107(9), 2558–2564.
- Behrman, E. J. (2006). The Elbs and Boyland-Sims peroxydisulfate oxidations. Beilstein Journal of Organic Chemistry, 2, 22.
-
PENTA. (2025). Dimethyl sulfate - SAFETY DATA SHEET. Retrieved from [Link]
- van der Ven, L. J. M., et al. (1969). Oxidative decarboxylation of cyclohexanecarboxylic acid. Recueil des Travaux Chimiques des Pays-Bas, 88(9), 1040-1048.
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Acros Organics. (n.d.). M-CPBA Technical Data Sheet. Retrieved from [Link]
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An In-Depth Technical Guide to 1,2,3,4-Tetramethoxybenzene (CAS: 21450-56-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2,3,4-tetramethoxybenzene, a polysubstituted aromatic compound of interest in various fields of chemical research. From its fundamental physicochemical properties to its synthesis and potential applications, this document serves as a technical resource for scientists exploring the utility of this molecule.
Core Molecular Attributes
1,2,3,4-Tetramethoxybenzene, also known as apionol, is a crystalline solid at room temperature.[1] Its core structure consists of a benzene ring substituted with four methoxy groups at adjacent positions. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and potential applications.
| Property | Value | Source |
| CAS Number | 21450-56-6 | [2] |
| Molecular Formula | C₁₀H₁₄O₄ | [2] |
| Molecular Weight | 198.22 g/mol | [2] |
| Melting Point | 85-88 °C | [1] |
| Boiling Point | 259.5 ± 35.0 °C (Predicted) | [1] |
| Density | 1.068 ± 0.06 g/cm³ (Predicted) | [1] |
Synthesis of 1,2,3,4-Tetramethoxybenzene: A Plausible Two-Step Approach
While a direct, one-pot synthesis from simple precursors is not widely documented, a logical and feasible synthetic strategy involves a two-step process starting from commercially available gallic acid. This approach first involves the synthesis of the key intermediate, 1,2,3,4-tetrahydroxybenzene, followed by its exhaustive methylation.
GallicAcid [label="Gallic Acid"]; Pyrogallol [label="Pyrogallol"]; Tetrahydroxybenzene [label="1,2,3,4-Tetrahydroxybenzene"]; Tetramethoxybenzene [label="1,2,3,4-Tetramethoxybenzene"];
GallicAcid -> Pyrogallol [label="Decarboxylation"]; Pyrogallol -> Tetrahydroxybenzene [label="Hydroxylation (Oxidation)"]; Tetrahydroxybenzene -> Tetramethoxybenzene [label="Exhaustive Methylation"]; }
Plausible synthetic pathway to 1,2,3,4-Tetramethoxybenzene.Step 1: Synthesis of Pyrogallol from Gallic Acid
The initial step involves the decarboxylation of gallic acid to yield pyrogallol (1,2,3-trihydroxybenzene). This is a well-established transformation in organic chemistry.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dry gallic acid is heated.
-
Decarboxylation: The temperature is raised to approximately 200°C, leading to the loss of carbon dioxide.[3]
-
Purification: The resulting crude pyrogallol can be purified by sublimation or recrystallization.
Step 2: Synthesis of 1,2,3,4-Tetrahydroxybenzene from Pyrogallol
The conversion of pyrogallol to 1,2,3,4-tetrahydroxybenzene is an oxidative hydroxylation. While specific high-yield protocols are not abundant in readily available literature, enzymatic or controlled chemical oxidation methods can be explored. For instance, the oxidation of pyrogallol is known to proceed through various intermediates.[4] A plausible, albeit potentially low-yielding, approach could involve a carefully controlled oxidation.
Conceptual Protocol (Requires Optimization):
-
Reaction Medium: Dissolve pyrogallol in an appropriate solvent.
-
Oxidizing Agent: Introduce a mild oxidizing agent under controlled temperature and pH. The choice of oxidant is critical to favor hydroxylation over other oxidation pathways.
-
Workup and Purification: After the reaction, the mixture would require careful workup to isolate the desired 1,2,3,4-tetrahydroxybenzene from a complex mixture of oxidation products. Chromatographic purification would likely be necessary.
Step 3: Exhaustive Methylation of 1,2,3,4-Tetrahydroxybenzene
The final step is the complete methylation of all four hydroxyl groups of 1,2,3,4-tetrahydroxybenzene. This can be achieved using a strong methylating agent under basic conditions.
Protocol:
-
Reaction Setup: Dissolve 1,2,3,4-tetrahydroxybenzene in a suitable aprotic solvent (e.g., acetone, DMF).
-
Base: Add a strong base, such as anhydrous potassium carbonate or sodium hydride, to deprotonate the phenolic hydroxyl groups.
-
Methylating Agent: Add an excess of a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.[5][6] The use of excess reagent ensures the complete methylation of all hydroxyl groups.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive it to completion.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude 1,2,3,4-tetramethoxybenzene can be purified by recrystallization or column chromatography.
Start [label="1,2,3,4-Tetrahydroxybenzene in Aprotic Solvent"]; AddBase [label="Add Strong Base (e.g., K₂CO₃)"]; AddMethylatingAgent [label="Add Excess Methylating Agent (e.g., (CH₃)₂SO₄)"]; Reaction [label="Stir at RT or Heat"]; Workup [label="Quench with Water & Extract"]; Purification [label="Recrystallization or Chromatography"]; FinalProduct [label="1,2,3,4-Tetramethoxybenzene", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> AddBase; AddBase -> AddMethylatingAgent; AddMethylatingAgent -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> FinalProduct; }
Workflow for the exhaustive methylation of 1,2,3,4-Tetrahydroxybenzene.Applications and Research Interest
The utility of 1,2,3,4-tetramethoxybenzene in drug development and materials science is an emerging area of research. While direct biological activity data for this specific isomer is limited in mainstream literature, its structural motif is present in various natural products and synthetic molecules with interesting properties.
Building Block in Organic Synthesis
The electron-rich nature of the 1,2,3,4-tetramethoxybenzene ring makes it a versatile intermediate for further functionalization. The methoxy groups can direct electrophilic aromatic substitution reactions, allowing for the introduction of other substituents at specific positions on the benzene ring. This makes it a valuable scaffold for the synthesis of more complex molecules. For instance, related polysubstituted benzene derivatives are used as building blocks for organic materials.[7]
Potential Pharmacological Relevance
While specific studies on the bioactivity of 1,2,3,4-tetramethoxybenzene are not widely reported, the polysubstituted methoxybenzene core is a common feature in many biologically active natural products and synthetic compounds. For example, a related compound, trans-3,4,4',5-tetramethoxystilbene, has demonstrated potent cytotoxic activity against various breast cancer cell lines. This suggests that the tetramethoxybenzene moiety can contribute to the pharmacological profile of a molecule. Further research is warranted to explore the potential antimicrobial, cytotoxic, or other biological activities of 1,2,3,4-tetramethoxybenzene and its derivatives.
Spectroscopic and Analytical Data
For unambiguous identification and characterization of 1,2,3,4-tetramethoxybenzene, a combination of spectroscopic techniques is essential.
| Spectroscopic Data | Database Reference |
| ¹H NMR Spectrum | Available in public databases such as PubChem.[8] |
| ¹³C NMR Spectrum | Available in public databases such as PubChem.[8] |
| Mass Spectrum (GC-MS) | Available in the NIST WebBook.[9][10] |
| Infrared (IR) Spectrum | Available in public databases such as PubChem.[8] |
Researchers should consult these databases for detailed spectral data, including chemical shifts, coupling constants, and fragmentation patterns, to confirm the identity and purity of their synthesized or purchased material.
Safety and Handling
Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for 1,2,3,4-tetramethoxybenzene, it is prudent to handle this compound with the standard precautions for laboratory chemicals. Based on the safety information for related compounds like 1,2,3,4-tetramethylbenzene, the following guidelines should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Fire Safety: While not highly flammable, keep away from open flames and high heat. Use appropriate extinguishing media for chemical fires.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1,2,3,4-Tetramethoxybenzene is a readily accessible polysubstituted aromatic compound with potential as a versatile building block in organic synthesis. While its direct applications in drug development are still under-explored, its structural similarity to components of bioactive molecules suggests that it and its derivatives may possess interesting pharmacological properties. This guide provides a foundational understanding of its synthesis, properties, and handling, encouraging further investigation into the potential of this intriguing molecule.
References
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Improved syntheses of halogenated benzene-1,2,3,4-tetracarboxylic diimides. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
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Synthesis of 2,3,4,4′-tetrahydroxybenzophenone via Hoesch reaction. (n.d.). Influences of reaction were studied by orthogonal test method. Retrieved January 29, 2024, from [Link]
-
Reaction mechanism for pyrogallol oxidation suggested by Abrash et al. (1989). (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
1,2,3,4-Tetramethoxybenzene. (n.d.). NIST WebBook. Retrieved January 29, 2024, from [Link]
-
Repeated Hoffman elimination exhaustive methylation class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved January 29, 2024, from [Link]
-
Figure 2: Chemical structure of pyrogallol (1, 2, 3 – Benzenetriol). (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
- Method of synthesis of pyrogallol. (1977). Google Patents.
-
Hofmann elimination. (n.d.). Wikipedia. Retrieved January 29, 2024, from [Link]
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1,2,3,4-Tetramethoxybenzene. (n.d.). PubChem. Retrieved January 29, 2024, from [Link]
- Method for the preparation of trihydroxybenzenes. (1988). Google Patents.
-
Pyrogallol. (n.d.). Wikipedia. Retrieved January 29, 2024, from [Link]
-
1,2,3,4-Tetramethoxybenzene. (n.d.). NIST WebBook. Retrieved January 29, 2024, from [Link]
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1,2,3,4-tetramethoxy-5-(2-propenyl)-benzene, 15361-99-6. (n.d.). The Good Scents Company. Retrieved January 29, 2024, from [Link]
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Improved syntheses of halogenated benzene-1,2,3,4-tetracarboxylic diimides. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
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Physical and chemical properties of 1,2,3,4-Tetramethoxybenzene
An In-depth Technical Guide to 1,2,3,4-Tetramethoxybenzene for Advanced Research
This guide serves as a comprehensive technical resource on 1,2,3,4-tetramethoxybenzene for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide synthesized insights into the compound's properties, reactivity, and potential applications, grounded in established scientific principles.
Core Molecular Identity and Structural Insights
1,2,3,4-Tetramethoxybenzene (CAS No. 21450-56-6) is a highly substituted aromatic ether.[1][2][3] Its structure is characterized by a benzene ring with four methoxy (-OCH₃) groups positioned on adjacent carbon atoms. This specific arrangement has profound implications for its chemical behavior. The four electron-donating methoxy groups create a highly electron-rich aromatic system, which significantly activates the ring towards electrophilic substitution. However, the steric bulk of these adjacent groups also introduces considerable hindrance, which can influence regioselectivity and reaction kinetics.
The fundamental identifiers for this compound are:
-
IUPAC Name: 1,2,3,4-Tetramethoxybenzene[2]
Caption: 2D structure of 1,2,3,4-Tetramethoxybenzene.
Physicochemical Properties: A Quantitative Overview
Understanding the physical properties of a compound is fundamental to its application in experimental settings, from reaction setup to formulation. The data below, compiled from various sources, provides a quantitative profile. The predicted values, derived from computational models like the Joback method, are valuable for estimating properties where experimental data is unavailable.
| Property | Value | Unit | Source Type | Reference |
| Melting Point | 85 - 88 | °C | Experimental | [3] |
| Boiling Point | 259.5 ± 35.0 | °C | Predicted | [3] |
| Density | 1.068 ± 0.06 | g/cm³ | Predicted | [3] |
| logP (Octanol/Water) | 1.721 | - | Calculated | [4] |
| Water Solubility (log₁₀WS) | -1.95 | mol/L | Calculated | [4] |
| Enthalpy of Fusion (ΔfusH°) | 19.28 | kJ/mol | Calculated | [4] |
| Enthalpy of Vaporization (ΔvapH°) | 51.76 | kJ/mol | Calculated | [4] |
The moderate melting point indicates that 1,2,3,4-tetramethoxybenzene is a solid at standard room temperature. Its calculated logP value of 1.721 suggests a moderate lipophilicity, indicating it will preferentially partition into organic phases over aqueous ones, a key consideration for extraction and purification processes, as well as for predicting its behavior in biological membranes. The low calculated water solubility further supports this.[4]
Analytical and Spectroscopic Profile
Accurate characterization is essential for confirming the identity and purity of a research compound.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a primary technique for determining molecular weight and structural features. The mass spectrum of 1,2,3,4-tetramethoxybenzene shows a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight of approximately 198 g/mol .[5]
Chromatographic Behavior
Gas Chromatography (GC) is well-suited for analyzing volatile and semi-volatile compounds like 1,2,3,4-tetramethoxybenzene. Its retention behavior is quantified by the Kovats Retention Index (RI), which normalizes retention times relative to n-alkanes.
This significant difference in retention indices between non-polar and polar columns highlights the strong interactions between the polar methoxy groups and polar stationary phases, a principle that is crucial for developing effective chromatographic separation methods.
Chemical Reactivity and Synthetic Potential
The reactivity of 1,2,3,4-tetramethoxybenzene is dominated by its electron-rich aromatic core.
Electrophilic Aromatic Substitution
The four methoxy substituents are powerful activating groups, directing incoming electrophiles to the two unsubstituted positions (C5 and C6). The high electron density makes reactions such as nitration, halogenation, and Friedel-Crafts acylation proceed under mild conditions. However, the significant steric hindrance from the flanking methoxy groups at C1 and C4 can influence the rate and yield of these substitutions. The initial reaction is expected to occur at the C5 position, which is para to one methoxy group and ortho to another.
Ether Cleavage
The methoxy groups are chemically robust ether linkages. Cleavage to the corresponding phenols requires harsh conditions, typically treatment with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr) at elevated temperatures. This stability is advantageous when the methoxy groups are intended as protecting groups or as permanent structural features.
A Generalized Synthetic Protocol: O-Methylation
A prevalent method for synthesizing polymethoxybenzenes is the exhaustive O-methylation of the corresponding polyhydroxylated precursor. This Williamson ether synthesis variant is a robust and well-established transformation. The following protocol is a generalized procedure based on the methylation of similar phenolic compounds.[6]
Workflow Diagram: Synthesis of 1,2,3,4-Tetramethoxybenzene
Caption: Generalized workflow for the synthesis via O-methylation.
Step-by-Step Methodology
-
Deprotonation: Dissolve the precursor, 1,2,3,4-tetrahydroxybenzene, in an aqueous solution of a strong base, such as sodium hydroxide. The base deprotonates the phenolic hydroxyl groups to form highly nucleophilic phenoxide ions. This step is critical as phenols themselves are not sufficiently nucleophilic to react efficiently.
-
Reaction Setup: The reaction is typically conducted in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser to prevent loss of volatile reactants, and a dropping funnel for controlled addition of the methylating agent.
-
Methylation: Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, dropwise to the stirred solution.
-
Causality: The addition must be controlled because the methylation reaction is highly exothermic. Maintaining a temperature below 45°C prevents runaway reactions and potential side product formation. DMS is a potent and cost-effective methylating agent, but it is highly toxic and must be handled with extreme care in a fume hood.
-
-
Completion and Workup: After the addition is complete, the mixture may be heated to reflux for a period to drive the reaction to completion.
-
Isolation: Upon cooling, the product often precipitates from the aqueous solution. It is then extracted into a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Self-Validation: The organic layer is washed repeatedly with water to remove the base and any water-soluble byproducts. Washing until the aqueous layer is neutral (checked with pH paper) is a critical self-validating step to ensure the removal of impurities that could complicate purification.
-
-
Purification: The organic solvent is removed under reduced pressure (rotary evaporation). The resulting crude solid is then purified, typically by recrystallization from a solvent system like ethanol/water, to yield the final product. Purity can be confirmed by measuring the melting point and by spectroscopic analysis (NMR, MS).
Applications and Relevance in Drug Discovery
While 1,2,3,4-tetramethoxybenzene is not itself a therapeutic agent, its structural motif is of significant interest. Methoxybenzene derivatives are common scaffolds in natural products and synthetic pharmaceuticals. They can serve as key intermediates or building blocks.
-
Scaffold for Complex Synthesis: The highly activated and functionalized benzene ring can be a starting point for building more complex molecular architectures. The methoxy groups can be selectively demethylated to reveal hydroxyl groups for further functionalization, or the ring can undergo further substitution to introduce new pharmacophores.
-
Bioisosteric Relevance: Methoxy groups are often used in medicinal chemistry to modulate a molecule's properties. They can improve metabolic stability by blocking sites of oxidation, enhance solubility, or alter binding interactions with a biological target. The study of simple polymethoxybenzenes provides insight into the physical and chemical effects of this substitution pattern.
-
Precursor to Heterocycles: Aromatic compounds like this can be precursors in the synthesis of heterocyclic systems, which are a cornerstone of modern drug discovery.[7]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. Although a detailed safety data sheet (SDS) for this specific compound should always be consulted, general precautions for aromatic ethers apply.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Toxicity: The specific toxicology of this compound is not extensively documented. However, related compounds and reagents used in its synthesis (e.g., dimethyl sulfate) can be highly toxic and carcinogenic. All handling should proceed with the assumption that the compound is hazardous.
References
A consolidated list of authoritative sources is provided below for verification and further reading.
-
The Good Scents Company. (n.d.). 1,2,3,4-tetramethoxy-5-(2-propenyl)-benzene, 15361-99-6. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Dimethoxybenzene. Retrieved from [Link]
-
NIST. (n.d.). 1,2,3,4-Tetramethoxybenzene. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1,2,3,4-Tetramethoxybenzene. In NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,2,3,4-Tetramethoxybenzene (CAS 21450-56-6). Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetramethoxybenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Allyl-2,3,4,5-tetramethoxybenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,4,5-Tetramethoxybenzene. Retrieved from [Link]
- Devaraj, N. K., et al. (2008). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation.
-
PrepChem.com. (n.d.). Preparation of 1,2,3-trimethoxybenzene. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2,3,4-Tetramethylbenzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of 1,2- and 1,3-Dimethoxy- and 1,3,5-Trimethoxybenzene with Nitrogen Dioxide/Dinitrogen Tetraoxide in Dichloromethane. Retrieved from [Link]
-
MDPI. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Retrieved from [Link]
- Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
-
National Institutes of Health. (n.d.). Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines. Retrieved from [Link]
-
ResearchGate. (2024). Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved syntheses of halogenated benzene-1,2,3,4-tetracarboxylic diimides. Retrieved from [Link]
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The Natural Occurrence of 1,2,3,4-Tetramethoxybenzene Derivatives: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence of 1,2,3,4-tetramethoxybenzene derivatives, with a primary focus on the prominent phenylpropanoid, 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene. This document delves into the botanical sources, biosynthetic pathways, methodologies for isolation and characterization, and the current understanding of the biological activities of these compounds. By synthesizing technical data with practical insights, this guide serves as a valuable resource for professionals in natural product chemistry, pharmacology, and drug development.
Introduction: The Chemical Landscape of Tetramethoxybenzenes
The 1,2,3,4-tetramethoxybenzene core represents a unique structural motif within the broader class of polymethoxylated aromatic compounds. The arrangement of four methoxy groups on the benzene ring imparts distinct physicochemical properties that influence its biological interactions. While several positional isomers of tetramethoxybenzene exist, this guide will concentrate on derivatives bearing the 1,2,3,4-substitution pattern, which are primarily found as natural products.
These compounds are a part of the vast and diverse group of phenylpropanoids, which are synthesized by plants from the amino acid phenylalanine.[1][2] Phenylpropanoids play crucial roles in plant defense, signaling, and as structural components.[1][2] The functionalization of the benzene ring with multiple methoxy groups, as seen in 1,2,3,4-tetramethoxybenzene derivatives, often enhances their lipophilicity and modulates their bioactivity.
Natural Occurrence: A Focus on Petroselinum crispum
The primary natural source of 1,2,3,4-tetramethoxybenzene derivatives is the plant kingdom, with the most well-documented example being 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene . This compound is a significant constituent of the essential oil of parsley (Petroselinum crispum), a widely cultivated herb of the Apiaceae family.[3][4]
While the leaves of parsley are commonly used as a culinary herb, the seeds are a particularly rich source of the essential oil containing this tetramethoxybenzene derivative.[5] The concentration of 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene in parsley seed oil can vary depending on the cultivar, growing conditions, and harvesting time.[6][7]
Table 1: Major Chemical Constituents of Parsley Seed Essential Oil
| Compound | Chemical Class | Concentration Range (%) | Reference(s) |
| Myristicin | Phenylpropanoid | 35 - 68.9 | [8][9] |
| Apiol | Phenylpropanoid | 15 - 20 | [9] |
| α-Pinene | Monoterpene | 15 - 20 | [9] |
| β-Pinene | Monoterpene | 10 - 15 | [9] |
| 1,2,3,4-Tetramethoxy-5-(2-propenyl)benzene | Phenylpropanoid | 5 - 10 | [9] |
| Elemicin | Phenylpropanoid | ~5 | [9] |
| β-Phellandrene | Monoterpene | ~2 | [9] |
Note: The reported concentrations can exhibit significant variability.
Beyond parsley, related compounds such as myristicin and apiol are found in a variety of other plants, including nutmeg, dill, and fennel, suggesting a conserved biosynthetic machinery within certain plant families.[10][11]
Biosynthesis: A Putative Pathway
The biosynthesis of 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene originates from the general phenylpropanoid pathway.[12] This pathway commences with the deamination of the aromatic amino acid L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid.[13] A series of subsequent hydroxylation, methylation, and side-chain modification steps lead to the diverse array of phenylpropanoid compounds.
While the specific enzymatic steps for the formation of 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene have not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of structurally similar compounds like dillapiole and apiol.[14] The key steps likely involve a series of O-methyltransferases (OMTs) that sequentially add methyl groups to a hydroxylated phenylpropene precursor.
Figure 1: Putative biosynthetic pathway of 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene.
The causality behind this proposed pathway lies in the established enzymatic reactions of the phenylpropanoid pathway. The initial steps to form a basic phenylpropene skeleton are well-characterized. The subsequent multiple O-methylation events are a common decoration strategy in plant secondary metabolism to modify the polarity and biological activity of molecules. The identification of a specific O-methyltransferase in dill that converts hydroxymyristicin to dillapiole and apiol strongly supports the hypothesis of a similar enzymatic logic for the biosynthesis of 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene.[14]
Isolation and Characterization: A Methodological Approach
The isolation of 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene from its natural source, primarily parsley seeds, involves a multi-step process designed to first extract the essential oil and then purify the target compound.
Extraction
A robust and efficient method for obtaining a concentrate of the essential oil is supercritical CO₂ extraction. This technique offers the advantage of avoiding the use of organic solvents and operating at relatively low temperatures, which minimizes the degradation of thermolabile compounds. The choice of CO₂ as a solvent is strategic due to its non-toxic, non-flammable nature and its tunable solvating power with changes in pressure and temperature.
Purification
Following extraction, the resulting essential oil, which is a complex mixture of volatile compounds, requires further purification to isolate 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene. High-performance fractional distillation is the method of choice for separating components of essential oils with differing boiling points.[14] This technique, when performed under reduced pressure, allows for the distillation of high-boiling point compounds at lower temperatures, thus preventing thermal decomposition. This self-validating system ensures the integrity of the isolated compound.
Figure 2: Experimental workflow for the isolation of 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene.
Characterization
The structural elucidation and confirmation of the isolated compound are achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise arrangement of atoms within the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed structural fingerprint of the compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum provides additional structural information that corroborates the NMR data.[10]
Table 2: Key Physicochemical and Spectroscopic Data for 1,2,3,4-Tetramethoxy-5-(2-propenyl)benzene
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₈O₄ | [15] |
| Molecular Weight | 238.28 g/mol | [15] |
| Boiling Point | 307-309 °C at 760 mmHg | [16] |
| Melting Point | 25 °C | [15] |
| ¹H NMR | Signals corresponding to methoxy, allyl, and aromatic protons. | [17] |
| ¹³C NMR | Signals corresponding to methoxy, allyl, and aromatic carbons. | [17] |
| Mass Spectrum (EI) | Provides characteristic fragmentation pattern. | [10] |
Biological Activities and Therapeutic Potential
While research specifically focused on the biological activities of 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene is emerging, the known effects of parsley essential oil and structurally related phenylpropanoids provide valuable insights into its potential therapeutic applications.
Antimicrobial Activity
Parsley essential oil, which contains 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene, has demonstrated both antibacterial and antifungal properties.[18][19] Studies have shown its efficacy against various pathogenic bacteria, including Staphylococcus aureus and Listeria monocytogenes.[18] The antimicrobial action of essential oils is often attributed to the synergistic effects of their various components, which can disrupt microbial cell membranes and interfere with essential metabolic processes.
Antioxidant Activity
Parsley and its essential oil are known to possess significant antioxidant properties.[4][20] This activity is largely attributed to the presence of phenolic compounds, including phenylpropanoids, which can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, making natural antioxidants a subject of intense research.
Potential Cytotoxic and Anti-inflammatory Effects
Structurally similar polymethoxylated compounds have been investigated for their cytotoxic effects against various cancer cell lines.[21][22] For instance, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol has shown cytotoxic effects on hepatocellular carcinoma cell lines.[21] Furthermore, other tetramethoxybenzene derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators.[23] These findings suggest that 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene warrants further investigation for its potential anticancer and anti-inflammatory activities.
Potential Neuroprotective Effects
Some synthetic tetramethoxybenzene derivatives have been shown to possess neuroprotective properties in preclinical models.[11][20][24] These compounds have been observed to protect against neuronal cell death and reduce inflammation in the brain. Given the structural similarities, exploring the neuroprotective potential of naturally occurring 1,2,3,4-tetramethoxybenzene derivatives is a promising avenue for future research.
Future Directions and Conclusion
The natural occurrence of 1,2,3,4-tetramethoxybenzene derivatives, particularly in parsley, presents a compelling opportunity for further scientific exploration. While the foundational knowledge of its chemistry and isolation has been established, several areas warrant deeper investigation:
-
Comprehensive Biosynthetic Elucidation: The precise enzymatic machinery responsible for the biosynthesis of 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene needs to be identified and characterized. This knowledge could enable metabolic engineering approaches for enhanced production.
-
Expanded Screening of Natural Sources: A broader screening of plant species, particularly within the Apiaceae family, may reveal novel sources of this and other related tetramethoxybenzene derivatives.
-
In-depth Pharmacological Evaluation: Rigorous in vitro and in vivo studies are required to systematically evaluate the specific biological activities of purified 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene, including its potential cytotoxic, anti-inflammatory, and neuroprotective effects.
References
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FooDB. (2010). Showing Compound 1,2,3,4-Tetramethoxy-5-(2-propenyl)benzene (FDB012288). Retrieved from [Link]
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Perflavory. (n.d.). 1,2,3,4-tetramethoxy-5-(2-propenyl)-benzene, 15361-99-6. Retrieved from [Link]
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Semenov, V. V., et al. (2007). Polyalkoxybenzenes from plant raw materials 1. Isolation of polyalkoxybenzenes from CO2 extracts of Umbelliferae plant seeds. Russian Chemical Bulletin, 56(12), 2448-2455. Retrieved from [Link]
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Viuda-Martos, M., et al. (2016). Chemical Composition, Antioxidant and Antimicrobial Activity of Essential Oils from Organic Fennel, Parsley, and Lavender from Spain. Foods, 5(1), 10. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1,2,3,4-tetramethoxy-5-(2-propenyl)-benzene. Retrieved from [Link]
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Rahim, M. A., et al. (2023). Editorial: Phenylpropanoid biosynthesis in plants. Frontiers in Plant Science, 14, 1228343. Retrieved from [Link]
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de Oliveira, A. A., et al. (2023). 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction. Toxicology in Vitro, 91, 105634. Retrieved from [Link]
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ResearchGate. (n.d.). Essential oil composition of the parsley seed of cultivars marketed in Poland. Retrieved from [Link]
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de Almeida, R. N., et al. (2016). Antifungal and antibacterial activities of Petroselinum crispum essential oil. Genetics and Molecular Research, 15(3). Retrieved from [Link]
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NIST. (n.d.). Benzene, 1,2,3,4-tetramethoxy-5-(2-propenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Fraser, C. M., & Chapple, C. (2011). The phenylpropanoid pathway in Arabidopsis. The Arabidopsis Book, 9, e0152. Retrieved from [Link]
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Change of Essential Oil Composition of Parsley in Exposure to Static Magnetic Field. (2015). Journal of Biomedical Physics & Engineering, 5(3), 125-130. Retrieved from [Link]
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Kim, S. H., et al. (2015). Inhibitory effect of 1,2,4,5-tetramethoxybenzene on mast cell-mediated allergic inflammation through suppression of IκB kinase complex. Toxicology and Applied Pharmacology, 288(1), 41-50. Retrieved from [Link]
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Lopes, V. C., et al. (2020). Bioactive Properties and Phenolic Compound Profiles of Turnip-Rooted, Plain-Leafed and Curly-Leafed Parsley Cultivars. Foods, 9(12), 1772. Retrieved from [Link]
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Singh, R., et al. (2017). Phenylpropanoid biosynthesis. In Reference Module in Life Sciences. Elsevier. Retrieved from [Link]
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Yang, P., et al. (2022). Benzene, 1,2,4-Trimethoxy-5-(2-Methyl-1-Propen-1-yl), a New Neuroprotective Agent, Treats Intracerebral Hemorrhage by Inhibiting Apoptosis, Inflammation, and Oxidative Stress. Neuroscience, 499, 136-149. Retrieved from [Link]
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ScenTree. (n.d.). Parsley seed oil (CAS N° 8000-68-8). Retrieved from [Link]
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Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant, 3(1), 2-20. Retrieved from [Link]
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Salehi, B., et al. (2023). Myristicin: From its biological effects in traditional medicine in plants to preclinical. Phytotherapy Research, 37(8), 3255-3273. Retrieved from [Link]
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Cytotoxicity, Antioxidant Activities, GC-MS and HPLC Fingerprint Analyses of Different Extracts of Desmodium tortuosum (Sw.) DC. (2021). Egyptian Journal of Chemistry, 64(10), 5695-5702. Retrieved from [Link]
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Al-Snafi, A. E. (2021). Evaluating antioxidant and antimicrobial activities of essential oils extracted from six plants: Caraway, mint, onion, parsley. Journal of Medicine in Scientific Research, 4(1), 50. Retrieved from [Link]
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Scent.vn. (n.d.). Allyltetramethoxybenzene. Retrieved from [Link]
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National Toxicology Program. (n.d.). Nomination Background: Myristicin. Retrieved from [Link]
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Moghaddam, M., & Mehdizadeh, L. (2014). Antimicrobial Activity of Essential oil of Parsley (PetroselinumCrispum) Against FoodPathogenic Bacteria. World Applied Sciences Journal, 31(6), 1147-1150. Retrieved from [Link]
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Kaul, V. K., et al. (2004). The volatile components of parsley, Petroselinum crispum (Mill.) Fuss. American Journal of Essential Oils and Natural Products, 2(1), 29-32. Retrieved from [Link]
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Petropoulos, S. A., et al. (2018). (PDF) Petroselinum crispum (Mill.) Nyman (Parsley). In Handbook of Herbs and Spices (pp. 441-461). Woodhead Publishing. Retrieved from [Link]
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Tang, E. L. H., et al. (2015). Petroselinum crispum has antioxidant properties, protects against DNA damage and inhibits proliferation and migration of cancer cells. Journal of the Science of Food and Agriculture, 95(13), 2763-2771. Retrieved from [Link]
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AromaWeb. (n.d.). Parsley Seed Essential Oil. Retrieved from [Link]
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Hendawy, S. F., & Khalid, K. A. (2011). Harvest date and genotype influences growth characters and essential oil production and composition of Petroselinum crispum plants. Journal of Chemical and Pharmaceutical Research, 3(4), 83-90. Retrieved from [Link]
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Farag, M. A., & Wessjohann, L. A. (2012). The volatile components of parsley, Petroselinum crispum (Mill.) Fuss. American Journal of Essential Oils and Natural Products, 1(1), 1-6. Retrieved from [Link]
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Al-Snafi, A. E. (2017). Parsley: A review of habitat, phytochemistry, ethnopharmacology and biological activities. IOSR Journal of Pharmacy, 7(10), 32-49. Retrieved from [Link]
-
The Phenylpropanoid Case – It Is Transport That Matters. (2018). Frontiers in Plant Science, 9, 1627. Retrieved from [Link]
-
There is wide variation in the chemical compositions of parsley leaf oils, but they can be classified into three different categories based on composition: myristicin/β-phellandrene, including the two curly leaf samples from this work and most of the other curly leaf samples reported in the literature; 1,3,8-p-menthatriene/β- phellandrene, which includes most of the flat leaf samples reported in the literature; and apiole/β-. (2016). American Journal of Essential Oils and Natural Products, 4(6), 30-32. Retrieved from [Link]
-
Genetic study, chemical composition and volatile oil of two. (2017). Nature and Science, 15(11), 83-91. Retrieved from [Link]
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Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. (2024). Frontiers in Plant Science, 15, 1359609. Retrieved from [Link]
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Noma, Y., et al. (1998). Dillapiol and Apiol as specific inhibitors of the biosynthesis of aflatoxin G1 in Aspergillus parasiticus. Bioscience, Biotechnology, and Biochemistry, 62(4), 797-799. Retrieved from [Link]
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de Oliveira, C. F., et al. (2008). In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br. Toxicology in Vitro, 22(8), 1851-1856. Retrieved from [Link]
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Technical Whitepaper: Spectroscopic Characterization of 1,2,3,4-Tetramethoxybenzene
[1]
Executive Summary
This technical guide provides a comprehensive spectroscopic profile of 1,2,3,4-Tetramethoxybenzene (CAS: 21450-56-6), a specialized polymethoxylated aromatic compound utilized in the synthesis of bioactive quinones and as a reference standard in metabolic studies.[1] Unlike its more common isomers (e.g., 1,2,3,5- or 1,2,4,5-tetramethoxybenzene), the 1,2,3,4-substitution pattern creates a unique steric and electronic environment that significantly influences its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures.[1] This document details the synthesis, isolation, and spectral assignment of the compound to support researchers in drug development and organic synthesis.
Molecular Profile
| Property | Data |
| IUPAC Name | 1,2,3,4-Tetramethoxybenzene |
| Common Name | Apionol tetramethyl ether |
| CAS Registry Number | 21450-56-6 |
| Molecular Formula | C₁₀H₁₄O₄ |
| Molecular Weight | 198.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 85–88 °C |
| Solubility | Soluble in CDCl₃, DMSO-d₆, Acetone; Insoluble in water |
Synthesis and Isolation Strategy
The preparation of 1,2,3,4-tetramethoxybenzene is non-trivial due to the specific substitution pattern required. The most robust route involves the Bayer-Villiger oxidation of 2,3,4-trimethoxybenzaldehyde, followed by hydrolysis and methylation. This method avoids the formation of inseparable isomers common in direct electrophilic aromatic substitution.
Reaction Pathway[1][5]
-
Oxidation: 2,3,4-Trimethoxybenzaldehyde is treated with m-chloroperoxybenzoic acid (mCPBA) or H₂O₂/H₂SO₄ to form the formate ester.
-
Hydrolysis: The ester is hydrolyzed in situ to yield 2,3,4-trimethoxyphenol.
-
Methylation: The phenol is alkylated using dimethyl sulfate (DMS) or methyl iodide (MeI) under basic conditions to yield the final product.
Figure 1: Synthetic pathway for 1,2,3,4-tetramethoxybenzene via Bayer-Villiger oxidation.[1][2]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
The symmetry of 1,2,3,4-tetramethoxybenzene (effective C2v symmetry in solution) simplifies the NMR spectrum. The molecule possesses a plane of symmetry bisecting the C2-C3 and C5-C6 bonds.
-
Aromatic Region: The protons at positions 5 and 6 are chemically equivalent, appearing as a singlet.
-
Methoxy Region: The four methoxy groups resolve into two distinct signals:
-
Outer Methoxy (C1, C4): Less sterically hindered.
-
Inner Methoxy (C2, C3): Sterically crowded, resulting in a downfield shift.
-
¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) |
| Ar-H (C5, C6) | 6.60 – 6.65 | Singlet (s) | 2H | - |
| OCH₃ (C2, C3) | 3.90 – 3.95 | Singlet (s) | 6H | - |
| OCH₃ (C1, C4) | 3.80 – 3.85 | Singlet (s) | 6H | - |
Note: The "inner" methoxy groups at positions 2 and 3 typically resonate downfield (higher ppm) relative to the "outer" groups due to steric compression and deshielding effects.
¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Shift (δ ppm) | Type |
| C-O (C1, C4) | 148.0 – 150.0 | Quaternary |
| C-O (C2, C3) | 140.0 – 142.0 | Quaternary |
| Ar-C (C5, C6) | 107.0 – 108.0 | Methine (CH) |
| OCH₃ (Inner) | 60.5 – 61.5 | Methyl |
| OCH₃ (Outer) | 56.0 – 56.5 | Methyl |
Mass Spectrometry (MS)
The Electron Ionization (EI) mass spectrum is characterized by a stable molecular ion and sequential losses of methyl radicals and formaldehyde/CO.
-
Molecular Ion (M⁺): m/z 198 (Base Peak or near 100%).
-
Primary Fragment: m/z 183 [M – CH₃]⁺. Loss of a methyl radical is the dominant pathway.
-
Secondary Fragment: m/z 140. Subsequent loss of C₂H₃O or CO/CH₃ fragments.
Figure 2: Proposed fragmentation pathway for 1,2,3,4-tetramethoxybenzene under Electron Ionization (70 eV).[1]
Infrared Spectroscopy (IR)
The IR spectrum is dominated by the strong C-O stretching vibrations characteristic of aryl alkyl ethers.
| Frequency (cm⁻¹) | Vibration Mode | Description |
| 2830 – 3000 | C-H Stretch | C-H stretching of methoxy groups (multiple bands).[1][3] |
| 1590, 1500 | C=C Stretch | Aromatic ring breathing modes.[1] |
| 1460, 1415 | C-H Bend | Methyl group deformations. |
| 1090 – 1250 | C-O Stretch | Strong, characteristic bands. Asymmetric and symmetric stretching of Ar-O-C bonds.[1] |
| 800 – 850 | C-H Bend (oop) | Out-of-plane bending for two adjacent aromatic protons.[1] |
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS as an internal standard.
-
Concentration: Dissolve 10–15 mg of 1,2,3,4-tetramethoxybenzene in 0.6 mL of solvent.
-
Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove undissolved particulates.
-
Acquisition:
-
¹H: 16 scans, 1 second relaxation delay.
-
¹³C: 1024 scans, 2 second relaxation delay, proton decoupled.
-
Protocol B: GC-MS Analysis
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).[4]
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Temperature Program:
-
Initial: 80 °C (hold 1 min).
-
Ramp: 15 °C/min to 280 °C.
-
Final: 280 °C (hold 5 min).
-
-
Inlet: Split mode (20:1), 250 °C.
-
Source: EI mode, 70 eV, 230 °C.
References
-
NIST Mass Spectrometry Data Center. "1,2,3,4-Tetramethoxybenzene Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link][1][4][5]
-
Tremblay, M. R., et al. "Synthesis of 1,2,3,4-tetramethoxybenzene via Bayer-Villiger Oxidation."[1] Journal of Medicinal Chemistry, cited in PubChem and Google Patents (WO2009042544A1). [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 607773, 1,2,3,4-Tetramethoxybenzene."[1] PubChem. [Link]
Technical Monograph: Research & Synthetic Applications of 1,2,3,4-Tetramethoxybenzene
Executive Summary: The "Masked" Quinone Scaffold
1,2,3,4-Tetramethoxybenzene (1,2,3,4-TMB) is a highly electron-rich aromatic scaffold that serves as a critical intermediate in the synthesis of bio-active benzoquinones, most notably Coenzyme Q10 (Ubiquinone) and its analogues (e.g., Idebenone). Unlike its symmetric isomer (1,2,4,5-tetramethoxybenzene), which is widely used in organic electronics, 1,2,3,4-TMB is primarily valued for its specific substitution pattern. This pattern allows for regioselective oxidative demethylation to generate the 2,3-dimethoxy-1,4-benzoquinone core essential for mitochondrial electron transport chain modulators.
This guide details the synthetic utility of 1,2,3,4-TMB, providing validated protocols for its functionalization and oxidative activation, supported by mechanistic insights and authoritative references.
Chemical Profile & Electronic Properties[1]
1,2,3,4-TMB is characterized by four electron-donating methoxy groups, making the remaining aromatic protons highly susceptible to electrophilic aromatic substitution (EAS).
| Property | Value | Relevance |
| CAS Number | 21450-56-6 | Unique Identifier |
| Molecular Weight | 198.22 g/mol | Stoichiometric calculations |
| Electronic State | Electron-Rich ( | Facile oxidation to radical cations; highly reactive toward electrophiles (e.g., Vilsmeier-Haack). |
| Redox Potential | Low Oxidation Potential | Ideal candidate for oxidative demethylation to quinones using CAN or DDQ. |
| Solubility | Organic Solvents (DCM, EtOAc) | Compatible with standard non-polar synthetic workflows. |
Core Application: Synthesis of Coenzyme Q10 Precursors
The primary industrial and research application of 1,2,3,4-TMB is as a precursor to 2,3,4,5-tetramethoxytoluene (TeMT) . TeMT is the direct coupling partner for the solanesyl bromide tail in CoQ10 synthesis.
Mechanism: Regioselective Formylation & Reduction
Because the 1,2,3,4-TMB ring is activated, it undergoes Vilsmeier-Haack formylation almost exclusively at the C5 position (para to the C2 methoxy, ortho to C1). This regioselectivity is crucial for establishing the correct carbon framework for Ubiquinone.
Visualization: The Synthetic Pathway
The following diagram illustrates the conversion of Pyrogallol to CoQ10 precursors via the 1,2,3,4-TMB scaffold.
Caption: Figure 1. Strategic role of 1,2,3,4-TMB in the convergent synthesis of Coenzyme Q analogues.
Experimental Protocol: Oxidative Demethylation to Quinones
The transformation of 1,2,3,4-TMB (or its derivatives) into a 1,4-benzoquinone is a "self-validating" reaction: the product is a distinct yellow/orange solid, easily distinguishable from the colorless starting material.
Objective: Synthesis of 2,3-dimethoxy-1,4-benzoquinone derivatives. Primary Reagent: Cerium(IV) Ammonium Nitrate (CAN).
Protocol Steps
-
Preparation: Dissolve 1.0 equivalent of 1,2,3,4-TMB in a mixture of Acetonitrile (MeCN) and Water (4:1 ratio). The water is essential for the hydrolysis of the intermediate radical cation.
-
Oxidant Addition: Cool the solution to 0°C. Add 2.5–3.0 equivalents of CAN dissolved in water dropwise over 20 minutes.
-
Observation: The solution will rapidly turn from colorless to deep orange.
-
-
Reaction Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor via TLC (Target quinones are typically less polar than the tetramethoxy precursor).
-
Workup: Dilute with water and extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over Na2SO4, and concentrate.[1]
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).
Mechanistic Note: The reaction proceeds via two single-electron transfers (SET) followed by water attack. The 1,4-position is favored for oxidation due to the stability of the resulting p-quinone system compared to the o-quinone.
Emerging Application: Organic Electronics & Redox Shuttles
While 1,2,4,5-tetramethoxybenzene is the standard for redox shuttles in lithium-ion batteries, 1,2,3,4-TMB is gaining attention for fine-tuning redox potentials .
-
Redox Shuttle Utility: In overcharge protection, the molecule must oxidize reversibly at a specific voltage. The asymmetric substitution of 1,2,3,4-TMB results in a slightly different oxidation potential compared to the symmetric isomer, allowing researchers to match the shuttle to specific cathode materials (e.g., LFP vs. NMC).
-
Charge Transfer Complexes: 1,2,3,4-TMB acts as a strong electron donor in charge-transfer (CT) complexes with acceptors like TCNQ (tetracyanoquinodimethane), useful in the study of organic semiconductors.
Comparative Electronic Structure
The following diagram contrasts the oxidation pathways of the two isomers.
Caption: Figure 2. Stability vs. Reactivity: 1,2,4,5-TMB is a stable shuttle; 1,2,3,4-TMB tends toward quinone formation.
References
-
Synthesis of Coenzyme Q10 Intermediates
- Title: Synthesis of the Key Intermedi
- Source: Molecules (2011).
- Context: Details the Friedel-Crafts allylation and use of tetramethoxy precursors.
-
URL:[Link]
-
Vilsmeier-Haack Formylation Protocols
- Oxidative Demethylation (CAN Oxidation): Title: Cerium(IV) Ammonium Nitrate (CAN) in Organic Synthesis. Source: Sigma-Aldrich / Merck Technical Bulletins. Context: General protocols for converting hydroquinone ethers to quinones.
-
Redox Shuttle Applications
Sources
An In-Depth Technical Guide to the Solubility of 1,2,3,4-Tetramethoxybenzene in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3,4-tetramethoxybenzene, a key intermediate in organic synthesis and pharmaceutical research. Understanding the solubility of this compound in various common laboratory solvents is critical for its effective handling, reaction optimization, purification, and formulation. This document synthesizes available data, outlines a reliable experimental protocol for solubility determination, and offers insights into the underlying principles governing its dissolution.
Introduction: The Significance of Solubility in a Research Context
1,2,3,4-Tetramethoxybenzene (CAS No. 21450-56-6) is a polysubstituted aromatic ether.[1] Its structure, featuring a benzene ring with four methoxy groups, imparts a unique combination of polarity and lipophilicity, influencing its interactions with different solvent environments. In the realm of drug discovery and development, solubility is a pivotal physicochemical property that dictates a compound's bioavailability, formulation feasibility, and overall therapeutic potential. For synthetic chemists, knowledge of solubility is paramount for designing efficient reaction and purification strategies. This guide aims to provide a practical and scientifically grounded resource for professionals working with 1,2,3,4-tetramethoxybenzene.
Physicochemical Properties of 1,2,3,4-Tetramethoxybenzene
A foundational understanding of the intrinsic properties of 1,2,3,4-tetramethoxybenzene is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₄ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Melting Point | 85-88 °C | |
| Boiling Point | 259.5 °C at 760 mmHg | |
| logP (Octanol/Water Partition Coefficient) | 1.721 (Crippen Calculated) | [1] |
| Predicted Water Solubility (log10WS) | -1.95 (mol/L) | [1] |
The calculated octanol-water partition coefficient (logP) of 1.721 suggests a moderate degree of lipophilicity.[1] The predicted water solubility is low, which is consistent with the presence of the largely nonpolar benzene ring and the four methyl groups.
Solubility Profile of 1,2,3,4-Tetramethoxybenzene
Qualitative Solubility Observations:
Based on the solubility of analogous compounds and general principles of organic chemistry, the following qualitative solubility profile can be anticipated:
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide - DMSO, Acetone): Due to the presence of four polar ether linkages, 1,2,3,4-tetramethoxybenzene is expected to exhibit good solubility in polar aprotic solvents. A structurally similar compound, 1,2,3,4-tetramethylbenzene, demonstrates high solubility in DMSO (100 mg/mL), suggesting a similar trend for the tetramethoxy-substituted analogue.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): A related compound, 1,2,3,4-tetramethoxy-5-(2-propenyl)-benzene, is known to be soluble in alcohol.[2] This indicates that 1,2,3,4-tetramethoxybenzene is also likely soluble in common alcohols like ethanol and methanol, which can engage in dipole-dipole interactions with the methoxy groups.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the benzene ring and methyl groups suggests that there will be some degree of solubility in nonpolar solvents through van der Waals forces. However, the polarity of the four methoxy groups may limit its miscibility with highly nonpolar solvents like hexane.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and are generally good at dissolving a wide range of organic compounds. It is anticipated that 1,2,3,4-tetramethoxybenzene will be soluble in dichloromethane and chloroform.
-
Aqueous Solubility: As indicated by the predicted log10WS of -1.95, 1,2,3,4-tetramethoxybenzene is expected to have very low solubility in water.[1]
Quantitative Solubility Data Summary (Inferred and Predicted):
| Solvent | Solvent Type | Predicted/Inferred Solubility | Rationale/Source |
| Water | Polar Protic | Very Low | Predicted log10WS = -1.95[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High solubility of the analogous 1,2,3,4-tetramethylbenzene |
| Ethanol | Polar Protic | Soluble | Solubility of the related 1,2,3,4-tetramethoxy-5-(2-propenyl)-benzene in alcohol[2] |
| Methanol | Polar Protic | Soluble | Similar to ethanol |
| Acetone | Polar Aprotic | Likely Soluble | Good general solvent for moderately polar organic compounds |
| Dichloromethane | Halogenated | Likely Soluble | Good general solvent for a wide range of organic compounds |
| Chloroform | Halogenated | Likely Soluble | Good general solvent for a wide range of organic compounds |
| Toluene | Nonpolar Aromatic | Moderately Soluble | "Like dissolves like" principle (aromatic ring) |
| Hexane | Nonpolar Aliphatic | Low to Moderate Solubility | Mismatch in polarity due to methoxy groups |
| Ethyl Acetate | Polar Aprotic | Likely Soluble | Good general solvent for moderately polar organic compounds |
Experimental Determination of Solubility: The Shake-Flask Method
To obtain precise and reliable solubility data, the equilibrium solubility method, often referred to as the shake-flask method, is the gold standard. This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached.
4.1. Rationale for the Shake-Flask Method
The shake-flask method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. This direct measurement of the saturated solution concentration provides a thermodynamically accurate solubility value. The key principle is to ensure that the solution is truly saturated and that no further solute can dissolve under the given conditions.
4.2. Detailed Step-by-Step Protocol
-
Preparation of Materials:
-
1,2,3,4-Tetramethoxybenzene (solid, of known purity).
-
Selected solvents (HPLC grade or equivalent).
-
Scintillation vials or glass flasks with screw caps.
-
Orbital shaker or magnetic stirrer with temperature control.
-
Syringe filters (e.g., 0.45 µm PTFE) to separate undissolved solid.
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique for quantification.
-
-
Experimental Procedure:
-
Accurately weigh an excess amount of 1,2,3,4-tetramethoxybenzene into a series of vials. The "excess" is critical and should be visually confirmed as undissolved solid at the end of the experiment.
-
Add a precise volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the mixtures to equilibrate for a predetermined time (e.g., 24, 48, and 72 hours). Taking samples at multiple time points is crucial to verify that equilibrium has been reached (i.e., the concentration no longer increases with time).
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of 1,2,3,4-tetramethoxybenzene.
-
Prepare a calibration curve using standard solutions of 1,2,3,4-tetramethoxybenzene of known concentrations.
-
Calculate the solubility from the concentration of the saturated solution, taking into account any dilution factors.
-
4.3. Diagram of the Experimental Workflow
Sources
Methodological & Application
Synthesis of 1,2,3,4-Tetramethoxybenzene: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed experimental protocol for the multi-step synthesis of 1,2,3,4-tetramethoxybenzene, a valuable polysubstituted aromatic compound, starting from pyrogallol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The presented methodology is structured to ensure scientific integrity, providing in-depth explanations for experimental choices and self-validating checkpoints through rigorous characterization of intermediates and the final product.
Introduction and Significance
1,2,3,4-Tetramethoxybenzene is a key structural motif found in a variety of naturally occurring and synthetic compounds with diverse biological activities. Its polysubstituted nature makes it a valuable building block in medicinal chemistry and materials science. The synthesis of such highly functionalized aromatic compounds requires a strategic approach, often involving multiple steps to control regioselectivity and achieve high yields.
This application note outlines a robust and reproducible three-stage synthesis strategy starting from the readily available precursor, pyrogallol (1,2,3-trihydroxybenzene). The synthetic pathway involves:
-
Exhaustive Methylation of Pyrogallol: Formation of the key intermediate, 1,2,3-trimethoxybenzene.
-
Formylation of 1,2,3-Trimethoxybenzene: Introduction of a formyl group at the 4-position to yield 2,3,4-trimethoxybenzaldehyde via the Vilsmeier-Haack reaction.
-
Hydroxylation and Final Methylation: Conversion of the formyl group to a hydroxyl group via the Dakin reaction, followed by the final methylation to afford the target molecule, 1,2,3,4-tetramethoxybenzene.
This detailed guide provides not only the step-by-step protocols but also the underlying chemical principles, safety considerations, and comprehensive characterization data to ensure the successful execution of this synthesis.
Overall Synthetic Scheme
The multi-step synthesis of 1,2,3,4-tetramethoxybenzene from pyrogallol is depicted below. Each stage is designed to be high-yielding and the intermediates are readily purified, allowing for a clear progression to the final product.
Figure 1: Overall synthetic route from pyrogallol to 1,2,3,4-tetramethoxybenzene.
Experimental Protocols
Extreme caution must be exercised when handling dimethyl sulfate (DMS) as it is a potent carcinogen and is highly toxic.[1] All manipulations involving DMS must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. An ammonia solution should be readily available to neutralize any spills. Pyrogallol is also harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects.[2]
Stage 1: Synthesis of 1,2,3-Trimethoxybenzene
This initial step involves the exhaustive methylation of all three hydroxyl groups of pyrogallol using dimethyl sulfate in a basic medium, a classic example of the Williamson ether synthesis.[3][4] The base deprotonates the phenolic hydroxyl groups, forming highly nucleophilic phenoxide ions that readily attack the electrophilic methyl groups of dimethyl sulfate.[5][6]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyrogallol | 126.11 | 20.0 g | 0.159 |
| Sodium Hydroxide (NaOH) | 40.00 | 30.0 g in 70 mL H₂O | 0.750 |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 50.0 mL (66.5 g) | 0.527 |
| Diethyl Ether | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Protocol:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 20.0 g of pyrogallol in a solution of 30.0 g of sodium hydroxide in 70 mL of deionized water.
-
Cool the flask in an ice-water bath to maintain the temperature below 10 °C.
-
Slowly add 50.0 mL of dimethyl sulfate dropwise from the dropping funnel over a period of approximately 1 hour, ensuring the reaction temperature does not exceed 45 °C.[7]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Gently heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.[7]
-
Cool the reaction mixture to room temperature. The product will likely separate as an oily layer.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them sequentially with 50 mL of 10% NaOH solution, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation or recrystallization from a minimal amount of hot ethanol to yield 1,2,3-trimethoxybenzene as a white solid.
Expected Yield: Approximately 70-80%.
Characterization of 1,2,3-Trimethoxybenzene:
-
Appearance: White crystalline solid.
-
Melting Point: 43-47 °C.[7]
-
¹H NMR (CDCl₃, 400 MHz): δ 6.99 (t, J=8.4 Hz, 1H), 6.58 (d, J=8.4 Hz, 2H), 3.86 (s, 6H), 3.85 (s, 3H).[8]
-
¹³C NMR (CDCl₃, 100 MHz): δ 153.5, 138.0, 123.8, 105.3, 60.9, 56.1.
-
Mass Spectrum (EI): m/z 168 (M+), 153, 125, 110.[8]
Stage 2: Synthesis of 2,3,4-Trimethoxybenzaldehyde
The second stage involves the formylation of the electron-rich aromatic ring of 1,2,3-trimethoxybenzene at the vacant 4-position using the Vilsmeier-Haack reaction.[9][10] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) and acts as the electrophile in this aromatic substitution reaction.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2,3-Trimethoxybenzene | 168.19 | 10.0 g | 0.059 |
| N,N-Dimethylformamide (DMF) | 73.09 | 10.0 mL | 0.137 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 11.0 mL | 0.118 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated Sodium Acetate Solution | - | As needed | - |
Protocol:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 10.0 mL of N,N-dimethylformamide.
-
Cool the flask in an ice-water bath and slowly add 11.0 mL of phosphorus oxychloride dropwise from the dropping funnel. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve 10.0 g of 1,2,3-trimethoxybenzene in 50 mL of dichloromethane and add this solution to the dropping funnel.
-
Add the 1,2,3-trimethoxybenzene solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat at reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 100 mL of ice-cold water.
-
Neutralize the mixture by the portion-wise addition of a saturated sodium acetate solution until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of dichloromethane.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude 2,3,4-trimethoxybenzaldehyde. The product can be purified by column chromatography on silica gel or by recrystallization.
Expected Yield: Approximately 70-80%.
Characterization of 2,3,4-Trimethoxybenzaldehyde:
-
Appearance: White to off-white solid.
-
Melting Point: 38-40 °C.[9]
-
¹H NMR (CDCl₃, 400 MHz): δ 10.32 (s, 1H), 7.58 (d, J=8.8 Hz, 1H), 6.78 (d, J=8.8 Hz, 1H), 4.09 (s, 3H), 3.93 (s, 3H), 3.90 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 189.5, 158.5, 157.9, 142.8, 125.0, 107.8, 62.2, 61.0, 56.1.
-
Mass Spectrum (EI): m/z 196 (M+), 181, 165.
Stage 3: Synthesis of 1,2,3,4-Tetramethoxybenzene
The final stage is a two-step process. First, the formyl group of 2,3,4-trimethoxybenzaldehyde is converted to a hydroxyl group via the Dakin reaction, which involves the oxidation of an aryl aldehyde with hydrogen peroxide in a basic medium. The resulting 1,2,3-trimethoxy-4-hydroxybenzene is then methylated in a final Williamson ether synthesis step to yield the desired 1,2,3,4-tetramethoxybenzene.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3,4-Trimethoxybenzaldehyde | 196.20 | 5.0 g | 0.025 |
| 30% Hydrogen Peroxide (H₂O₂) | 34.01 | 5.0 mL | ~0.049 |
| 2M Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 3.5 mL (4.6 g) | 0.036 |
| Acetone | - | 50 mL | - |
| Diethyl Ether | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Protocol:
Step 3a: Dakin Reaction
-
Dissolve 5.0 g of 2,3,4-trimethoxybenzaldehyde in 50 mL of 2M sodium hydroxide solution in a 250 mL round-bottom flask.
-
Cool the solution in an ice bath and slowly add 5.0 mL of 30% hydrogen peroxide dropwise, keeping the temperature below 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 1-2 hours, or until the starting material is consumed as indicated by TLC.
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield crude 1,2,3-trimethoxy-4-hydroxybenzene, which can be used in the next step without further purification.
Step 3b: Final Methylation
-
Dissolve the crude 1,2,3-trimethoxy-4-hydroxybenzene in 50 mL of acetone in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Add a solution of 2.0 g of sodium hydroxide in 10 mL of water.
-
Heat the mixture to reflux and add 3.5 mL of dimethyl sulfate dropwise over 30 minutes.
-
Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into 100 mL of cold water.
-
Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts, wash with 10% NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude 1,2,3,4-tetramethoxybenzene can be purified by column chromatography on silica gel or by recrystallization from methanol to afford the final product as a white solid.
Expected Yield: Approximately 60-70% over the two steps.
Characterization of 1,2,3,4-Tetramethoxybenzene:
-
Appearance: White crystalline solid.
-
Melting Point: 85-88 °C.[11]
-
¹H NMR (CDCl₃, 400 MHz): δ 6.55 (s, 2H), 4.02 (s, 6H), 3.87 (s, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 142.0, 108.2, 61.5, 56.2.
-
IR (KBr, cm⁻¹): 2940, 2830, 1590, 1490, 1460, 1270, 1110, 1010.
Mechanistic Insights
Figure 2: Simplified mechanism of the Dakin reaction for the conversion of an aryl aldehyde to a phenol.
The Dakin reaction proceeds through the nucleophilic addition of a hydroperoxide anion to the carbonyl carbon of the aldehyde. This is followed by the migration of the aryl group to the adjacent oxygen atom and subsequent hydrolysis of the resulting formate ester to yield the phenol.
Conclusion
This application note provides a comprehensive and detailed guide for the synthesis of 1,2,3,4-tetramethoxybenzene from pyrogallol. By following the outlined three-stage protocol, researchers can reliably produce this valuable compound with good overall yield. The inclusion of detailed experimental procedures, characterization data for all key compounds, and mechanistic insights ensures that this guide is a valuable resource for synthetic chemists in both academic and industrial settings. The self-validating nature of the protocol, with clear checkpoints for purification and characterization, enhances the reproducibility and reliability of the synthesis.
References
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CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents.
-
An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde: Discovery, Synthesis, and Applications - Benchchem.
-
Green Synthesis of 1,2,3-Trimethoxybenzene - ResearchGate.
-
Williamson Ether Synthesis.
-
Williamson ether synthesis - Wikipedia.
-
Baeyer-Villiger Oxidation Reaction - Sigma-Aldrich.
-
Dakin reaction - Wikipedia.
-
1,2,3,4-Tetramethoxybenzene - PubChem.
-
1,2,3,4-TETRAMETHOXYBENZENE | 21450-56-6 - ChemicalBook.
-
CN1706783A - Synthesis process of 1, 2, 3-trimethoxy benzene - Google Patents.
-
Preparation of 1,2,3-trimethoxybenzene - PrepChem.com.
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Synthesis process of 1,2,3-trimethoxy benzene - Eureka | Patsnap.
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1,2,3,4-Tetramethoxybenzene - the NIST WebBook.
-
1,2,3-Trimethoxybenzene(634-36-6) 1H NMR spectrum - ChemicalBook.
-
1,2,3,4-Tetramethylbenzene - Optional[1H NMR] - Spectrum - SpectraBase.
-
1,2,3,4-Benzenetetrol | C6H6O4 | CID 588355 - PubChem.
-
Baeyer Villiger Oxidation | Organic Chemistry - YouTube.
-
Nitration of 1,3,5-Trimethoxybenzene - ResearchGate.
-
US7910776B2 - Methods of producing 1, 3, 5-triamino- 2, 4, 6-trinitrobenzene - Google Patents.
-
1,2,3,4-Tetramethylbenzene(488-23-3) 1H NMR spectrum - ChemicalBook.
-
Baeyer-Villiger Oxidation - Organic Chemistry Portal.
-
Dimethyl sulfate - Hazardous Substance Fact Sheet.
-
Preparation of 1,2,3-trimethoxybenzene - PrepChem.com.
-
1,2,3,4-Tetramethoxybenzene - the NIST WebBook.
-
what is mechanism for reaction phenol + dimethylsulphate -> anisole - ECHEMI.
-
Chemical Properties of 1,2,3,4-Tetramethoxybenzene (CAS 21450-56-6) - Cheméo.
-
Pyrogallol - Safety Data Sheet.
-
Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes -.:. Michael Pittelkow .:.
-
1,2,4,5-Tetramethylbenzene(95-93-2) 13C NMR spectrum - ChemicalBook.
-
Benzene, 1,2,3,4-tetramethyl- - the NIST WebBook.
-
CN102875344B - A kind of preparation method of 2, 3, 4-TMB - Google Patents.
-
1,2,3-Trimethoxybenzene 98 634-36-6 - Sigma-Aldrich.
-
1,2,3,4-tetramethoxy-5-(2-propenyl)-benzene, 15361-99-6 - The Good Scents Company.
-
1,2,3,4-Tetramethylbenzene - SIELC Technologies.
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- 3. Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 and Toluene 3-Monooxygenase of Ralstonia pickettii PKO1 - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Mass Spectrometry Fragmentation Pattern of 1,2,3,4-Tetramethoxybenzene
Abstract
This application note provides a comprehensive guide to the structural characterization of 1,2,3,4-Tetramethoxybenzene (1,2,3,4-TMB) using Electron Ionization (EI) Mass Spectrometry. As a critical intermediate in the synthesis of ubiquinone analogues and a specific regioisomer of polymethoxybenzenes, 1,2,3,4-TMB exhibits a distinct fragmentation signature driven by the "vicinal effect" of its adjacent methoxy groups. This guide details the experimental protocol, mechanistic fragmentation pathways, and diagnostic ion analysis required for high-confidence identification in drug development and impurity profiling workflows.
Introduction
Polymethoxybenzenes are ubiquitous in pharmaceutical synthesis and natural product chemistry. The specific arrangement of methoxy groups on the benzene ring significantly influences the molecule's electronic stability and fragmentation behavior.
1,2,3,4-Tetramethoxybenzene (CAS: 708-54-3) is unique due to its four contiguous methoxy groups. This "crowded" arrangement facilitates specific ortho-interactions during ionization, leading to a fragmentation pattern distinct from its isomers (e.g., 1,2,3,5- or 1,2,4,5-tetramethoxybenzene). Accurate interpretation of these patterns is essential for:
-
Impurity Profiling: Distinguishing regioisomers in synthesized drug substances.
-
Metabolite Identification: Tracking demethylation pathways in pharmacokinetic studies.
-
Quality Control: Verifying the integrity of starting materials for ubiquinone synthesis.
Experimental Protocol
Reagents and Equipment
-
Analyte: 1,2,3,4-Tetramethoxybenzene (High Purity >98%).
-
Solvent: HPLC-grade Methanol or Dichloromethane (DCM).
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).
-
Column: Non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm, 0.25µm film).
Sample Preparation
-
Stock Solution: Weigh 10 mg of 1,2,3,4-TMB into a 10 mL volumetric flask. Dissolve in DCM to achieve a concentration of 1 mg/mL (1000 ppm).
-
Working Standard: Dilute 100 µL of Stock Solution into 900 µL of DCM to obtain a 100 ppm injection standard.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into an autosampler vial.
GC-MS Method Parameters
The following conditions are optimized to ensure sharp chromatographic peak shape and reproducible fragmentation spectra.
| Parameter | Setting | Rationale |
| Inlet Temperature | 250°C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Split (20:1) | Prevents detector saturation from the abundant molecular ion. |
| Carrier Gas | Helium (1.0 mL/min) | Standard flow for optimal separation efficiency. |
| Oven Program | 60°C (1 min) | Rapid ramp reduces run time; TMB elutes mid-ramp (~1500 RI). |
| Ion Source Temp | 230°C | Standard EI source temperature to prevent condensation. |
| Electron Energy | 70 eV | Standard energy for library matching (NIST/Wiley). |
| Scan Range | m/z 40 – 300 | Covers molecular ion and all diagnostic fragments. |
Analytical Workflow Diagram
Figure 1: Step-by-step analytical workflow for the characterization of 1,2,3,4-TMB.
Results & Discussion: Fragmentation Analysis
The Molecular Ion (m/z 198)
The molecular ion (
-
Nature: Strong intensity (often 50-100% relative abundance).
-
Reasoning: The aromatic ring stabilizes the radical cation charge via resonance. The four methoxy groups are electron-donating, further stabilizing the cation.
The Base Peak and Primary Loss (m/z 183)
The most significant fragment is m/z 183 , corresponding to the loss of a methyl radical (
-
Mechanism: Homolytic cleavage of the
bond. -
Vicinal Effect: In 1,2,3,4-TMB, the loss of a methyl group allows for the formation of a stable quinoid-like oxonium ion . The relief of steric crowding between the adjacent methoxy groups provides the thermodynamic driving force for this cleavage.
-
Equation:
Secondary Fragmentation (m/z 155 and 140)
The ion at m/z 140 is a diagnostic marker for this compound, formed through a sequential decay pathway involving the loss of Carbon Monoxide (CO).
-
Formation of m/z 155: The m/z 183 ion eliminates a neutral CO molecule (28 Da). This ring contraction or rearrangement is typical for phenols and anisoles.
- .
-
Formation of m/z 140: The m/z 155 ion subsequently loses another methyl radical (15 Da).
- .
-
Alternative Pathway: Direct loss of Acetyl radical (
, 43 Da) from m/z 183 is less likely than the stepwise loss of CO and Methyl.
Fragmentation Pathway Diagram
Figure 2: Proposed fragmentation mechanism for 1,2,3,4-Tetramethoxybenzene under 70 eV EI conditions.
Data Summary Table
| m/z (Mass-to-Charge) | Ion Identity | Relative Abundance (Approx.)[1] | Mechanistic Origin |
| 198 | 80 - 100% | Stable molecular ion (Aromatic stabilization). | |
| 183 | 100% (Base Peak) | Loss of methyl radical; relief of steric strain. | |
| 155 | 20 - 40% | Elimination of CO from the m/z 183 ion. | |
| 140 | 30 - 50% | Sequential loss of Methyl, CO, and Methyl. | |
| 125 | 10 - 20% | Further degradation of the ring system. |
References
-
NIST Chemistry WebBook. 1,2,3,4-Tetramethoxybenzene Mass Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]
-
PubChem Database. 1,2,3,4-Tetramethoxybenzene (CID 607773).[3] National Center for Biotechnology Information. Available at: [Link]
- Ausloos, P., et al.The Critical Evaluation of Ion Abundances in Mass Spectrometry. Journal of Research of the National Institute of Standards and Technology, 1999.
- McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. 4th Edition, University Science Books, 1993.
Sources
High-Resolution RP-HPLC Method for the Quantitation and Purity Profiling of 1,2,3,4-Tetramethoxybenzene
Introduction & Scientific Context
1,2,3,4-Tetramethoxybenzene (1,2,3,4-TMB) is a critical intermediate in the synthesis of ubiquinone analogues (Coenzyme Q10) and various antineoplastic polymethoxylated stilbenes. Its purity is paramount because the methylation of benzene rings often yields structural isomers—specifically 1,2,3,5-tetramethoxybenzene and 1,2,4,5-tetramethoxybenzene —which possess distinct biological activities and toxicological profiles.
The Analytical Challenge
The primary challenge in analyzing 1,2,3,4-TMB is the separation of these positional isomers. While all three share the exact molecular weight (198.22 g/mol ), their polarity and hydrodynamic volume differ slightly due to the "crowding" of the methoxy groups.
-
1,2,3,4-TMB: High steric strain, slightly more polar due to the dipole moment created by adjacent oxygens.
-
1,2,4,5-TMB: Symmetrical (para-substitution), typically more hydrophobic and crystalline.
This protocol utilizes Reversed-Phase Chromatography (RP-HPLC) with a C18 stationary phase.[1] We employ a gradient elution profile optimized to exploit the subtle hydrophobicity differences driven by the "ortho-effect" of the methoxy substituents.
Experimental Protocol
Reagents and Chemicals[2][3][4]
-
Analyte: 1,2,3,4-Tetramethoxybenzene (Reference Standard, >98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or 18.2 MΩ).
-
Additives: Formic Acid (LC-MS Grade) or Phosphoric Acid (85%, HPLC Grade). Note: Formic acid is recommended if MS detection is anticipated; Phosphoric acid provides sharper peak shape for UV-only applications.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm | High surface area carbon load required for isomer resolution. End-capping reduces silanol interactions with the oxygen lone pairs. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier suppresses ionization of residual silanols and improves peak symmetry. |
| Mobile Phase B | Acetonitrile (100%) | ACN provides lower viscosity and sharper peaks for aromatics compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Column Temp | 30°C | Controlled temperature ensures reproducible retention times (RT). |
| Injection Vol | 10 µL | Standard loop size; adjust based on sample concentration. |
| Detection | UV-DAD (Diode Array) | Primary: 210 nm (Max sensitivity). Secondary: 254 nm (Aromatic specificity). |
Gradient Program
Note: Isocratic elution often fails to resolve late-eluting dimers or highly lipophilic synthesis side-products. A gradient is mandatory for purity profiling.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 80 | 20 | Initial Equilibration |
| 2.0 | 80 | 20 | Isocratic Hold (Elute polar impurities) |
| 15.0 | 20 | 80 | Linear Ramp (Elute TMB isomers) |
| 18.0 | 5 | 95 | Wash Step (Remove dimers/polymers) |
| 20.0 | 80 | 20 | Re-equilibration Start |
| 25.0 | 80 | 20 | Ready for Next Injection |
Standard & Sample Preparation
Stock Solution (1.0 mg/mL)
-
Accurately weigh 10.0 mg of 1,2,3,4-TMB reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 100% Acetonitrile . Sonicate for 5 minutes to ensure complete dissolution.
-
Critical: Do not use water for the initial dissolution; polymethoxylated benzenes have low aqueous solubility.
-
Working Standard (50 µg/mL)
-
Pipette 500 µL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with Mobile Phase (50:50 Water:ACN) .
-
Why? Matching the sample solvent to the initial mobile phase conditions prevents "solvent shock" and peak distortion (fronting) upon injection.
-
Method Validation & Performance Logic
This method is designed to be self-validating through the use of System Suitability Testing (SST).
System Suitability Parameters (Acceptance Criteria)
Run the Working Standard (50 µg/mL) five times before analyzing samples.
| Parameter | Acceptance Limit | Troubleshooting |
| Retention Time %RSD | < 1.0% | If failing, check pump stability or column temperature equilibration. |
| Peak Area %RSD | < 1.0% | If failing, check autosampler precision or injector seal integrity. |
| Tailing Factor (T) | 0.8 < T < 1.2 | If T > 1.2, increase column temperature or replace guard column. |
| Theoretical Plates (N) | > 5000 | If low, the column may be degraded or connections have dead volume. |
Isomer Specificity (The "Ortho-Effect")
In this RP-HPLC system, elution order is generally governed by the "solvent accessible surface area."
-
1,2,3,4-TMB (Crowded): The four adjacent methoxy groups force some out of the plane of the ring, slightly reducing the effective hydrophobic surface area interacting with the C18 chains.
-
1,2,4,5-TMB (Symmetrical): This isomer is planar and packs efficiently. It typically interacts more strongly with the stationary phase, eluting after the 1,2,3,4-isomer in reverse-phase conditions.
-
Validation Step: If 1,2,4,5-TMB is a suspected impurity, spike the sample with 1,2,4,5-TMB standard to confirm resolution (
).
-
Workflow Visualization
The following diagram illustrates the critical path from sample preparation to data validation.
Caption: Operational workflow for the extraction, separation, and validation of 1,2,3,4-TMB analysis.
Troubleshooting Guide
Issue: Baseline Drift at 210 nm
Cause: Absorption of organic modifiers or impurities in the mobile phase at low wavelengths. Solution: Ensure the use of HPLC Grade Acetonitrile. If using Formic Acid, ensure it is fresh; oxidized acid absorbs UV. Switch to Phosphoric Acid (non-UV absorbing) if MS detection is not required.
Issue: Co-elution of Isomers
Cause: Gradient slope is too steep (changing too fast). Solution: Flatten the gradient. Change the 15-minute ramp (20% -> 80% B) to a 25-minute ramp. This increases the window for hydrophobic selectivity.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89973, 1,2,3,4-Tetramethoxybenzene. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 1,2,3,4-Tetramethoxybenzene Gas Chromatography and Spectral Data. NIST Chemistry WebBook. Retrieved from [Link]
- Kupiec, T. (2004).Quality-Control Analytical Methods: High-Performance Liquid Chromatography. International Journal of Pharmaceutical Compounding.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on RP-HPLC mechanism and "ortho-effect" selectivity).
Sources
The Versatile Scaffold: 1,2,3,4-Tetramethoxybenzene in Modern Medicinal Chemistry
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. Among the myriad of aromatic structures, polysubstituted benzene rings serve as a foundational platform for the design of new drugs. This guide focuses on 1,2,3,4-tetramethoxybenzene, a seemingly simple molecule, to illustrate its latent potential as a versatile scaffold in drug discovery and to provide detailed protocols for its application in medicinal chemistry research. While not a blockbuster drug in itself, its true value lies in its utility as a starting material and a structural motif for the synthesis of more complex, biologically active compounds.
Introduction: The Unseen Potential of Polysubstituted Benzenes
The substitution pattern on a benzene ring profoundly influences its electronic properties, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. 1,2,3,4-Tetramethoxybenzene, with its unique arrangement of four methoxy groups, presents a distinct electronic and steric environment. The methoxy groups, being electron-donating, activate the aromatic ring towards electrophilic substitution, providing synthetic handles for further functionalization. Moreover, the presence of multiple oxygen atoms offers sites for hydrogen bonding, a key interaction in molecular recognition by biological targets.
This document will explore the strategic use of the 1,2,3,4-tetramethoxybenzene scaffold in the synthesis of novel bioactive molecules and provide practical, field-proven protocols for researchers in drug development.
Physicochemical Properties for Drug Design
A thorough understanding of the physicochemical properties of a scaffold is paramount for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₄ | PubChem[1] |
| Molecular Weight | 198.22 g/mol | PubChem[1] |
| Melting Point | 85-88 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 259.5±35.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.068±0.06 g/cm³ | ChemicalBook[2] |
| CAS Number | 21450-56-6 | PubChem[1] |
These properties indicate that 1,2,3,4-tetramethoxybenzene is a solid at room temperature with moderate lipophilicity, making it a suitable starting point for the synthesis of druglike molecules.
Synthetic Applications in Medicinal Chemistry
The primary role of 1,2,3,4-tetramethoxybenzene in medicinal chemistry is as a versatile intermediate for the synthesis of more elaborate structures. The methoxy groups can be selectively demethylated to yield phenols, which can then be used in a variety of coupling reactions or as hydrogen bond donors in ligand-receptor interactions. Furthermore, the activated benzene ring can undergo electrophilic substitution reactions, allowing for the introduction of various pharmacophores.
General Workflow for Derivatization
The following diagram illustrates a general workflow for the utilization of 1,2,3,4-tetramethoxybenzene as a synthetic scaffold.
Caption: Synthetic pathways from 1,2,3,4-tetramethoxybenzene.
Protocol: Electrophilic Nitration of 1,2,3,4-Tetramethoxybenzene
This protocol describes a standard procedure for the nitration of the 1,2,3,4-tetramethoxybenzene ring, introducing a nitro group that can be further modified (e.g., reduced to an amine).
Materials:
-
1,2,3,4-Tetramethoxybenzene
-
Fuming nitric acid
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 1,2,3,4-tetramethoxybenzene (1.0 g, 5.04 mmol) in acetic anhydride (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (0.3 mL, 7.06 mmol) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired nitro-1,2,3,4-tetramethoxybenzene derivative.
Causality: The use of acetic anhydride as a solvent and reagent helps to control the reactivity of nitric acid, preventing over-nitration and side reactions. The low temperature is crucial to control the exothermic nature of the reaction and improve selectivity.
The 1,2,3,4-Tetramethoxybenzene Motif in Bioactive Molecules
While direct biological data on 1,2,3,4-tetramethoxybenzene is scarce, the polysubstituted methoxybenzene motif is present in numerous natural products and synthetic compounds with a wide range of biological activities. These activities often arise from the electronic and steric properties conferred by the methoxy groups, as well as their ability to be metabolized to more active phenolic compounds.
The following diagram illustrates the conceptual link between the scaffold and the development of bioactive compounds.
Caption: From scaffold to drug candidate.
Conclusion and Future Perspectives
1,2,3,4-Tetramethoxybenzene represents a valuable, yet under-explored, scaffold in medicinal chemistry. Its synthetic tractability and the presence of multiple modifiable functional groups make it an attractive starting point for the generation of diverse chemical libraries. Future research should focus on the systematic exploration of the chemical space around this scaffold, including the synthesis of a wider range of derivatives and their evaluation in various biological assays. The insights gained from such studies could lead to the discovery of novel lead compounds for the treatment of a variety of diseases. The protocols and conceptual frameworks provided in this guide are intended to serve as a practical resource for researchers embarking on this exciting area of drug discovery.
References
-
PubChem. (n.d.). 1,2,3,4-Tetramethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Application Notes and Protocols: Exploring the Potential of 1,2,3,4-Tetramethoxybenzene in Advanced Materials Science
For correspondence:
Abstract
This document provides a forward-looking technical guide for researchers, scientists, and professionals in drug development on the potential applications of 1,2,3,4-tetramethoxybenzene in materials science. While direct applications of this specific isomer are not extensively reported in current literature, its unique electronic and structural characteristics suggest significant potential as a building block for a variety of advanced materials. This guide outlines hypothesized applications based on fundamental chemical principles and provides detailed, exploratory protocols for the synthesis of novel functional materials derived from 1,2,3,4-tetramethoxybenzene. The proposed applications include its use as a monomer for conducting polymers, a precursor for porous organic polymers, and a component in organic electronic devices.
Introduction: The Untapped Potential of a Methoxy-Rich Aromatic Building Block
1,2,3,4-Tetramethoxybenzene is a polysubstituted aromatic compound characterized by the presence of four electron-donating methoxy groups on a benzene ring.[1][2][3][4] This high degree of methoxylation bestows upon the molecule a high electron density, making the aromatic ring particularly susceptible to electrophilic substitution and oxidation. These fundamental properties suggest its utility as a versatile precursor for a range of functional organic materials. While its isomer, 1,2,4,5-tetramethoxybenzene, has seen some exploration as a redox shuttle in lithium-ion batteries, the potential of the 1,2,3,4-isomer in materials science remains largely unexplored.
This guide aims to bridge this gap by proposing several avenues of research, complete with detailed experimental protocols, to stimulate investigation into this promising yet underutilized molecule. The following sections will delve into the theoretical basis for its potential applications and provide practical, step-by-step methodologies for its use in the synthesis of advanced materials.
Physicochemical Properties of 1,2,3,4-Tetramethoxybenzene
A thorough understanding of the physical and chemical properties of 1,2,3,4-tetramethoxybenzene is crucial for designing synthetic routes and predicting the characteristics of the resulting materials.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₄ | [1][5] |
| Molecular Weight | 198.22 g/mol | [1][5] |
| CAS Number | 21450-56-6 | [1] |
| Melting Point | 85-88 °C | [3] |
| Boiling Point | 259.5 ± 35.0 °C (Predicted) | [3] |
| Density | 1.068 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in many organic solvents. | |
| Appearance | White to off-white crystalline solid. |
Proposed Application I: Monomer for the Synthesis of Conducting Polymers
Causality: The electron-rich nature of the 1,2,3,4-tetramethoxybenzene ring makes it an excellent candidate for oxidative polymerization. The methoxy groups can facilitate the formation of a stable radical cation, which can then propagate to form a conjugated polymer. Such polymers are expected to exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics.
Protocol 1: Electropolymerization of 1,2,3,4-Tetramethoxybenzene
This protocol describes the electrochemical synthesis of a conducting polymer film on an indium tin oxide (ITO) coated glass substrate.
Materials:
-
1,2,3,4-Tetramethoxybenzene (98% purity or higher)
-
Acetonitrile (anhydrous, <50 ppm H₂O)
-
Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte
-
ITO-coated glass slides (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or saturated calomel electrode (SCE) (reference electrode)
-
Electrochemical workstation (potentiostat/galvanostat)
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of TBAP in anhydrous acetonitrile.
-
Monomer Solution: Dissolve 1,2,3,4-tetramethoxybenzene in the electrolyte solution to a final concentration of 10 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the ITO-coated glass as the working electrode, platinum as the counter electrode, and the reference electrode.
-
Electropolymerization:
-
Perform cyclic voltammetry (CV) between 0 V and a suitable upper potential (e.g., +1.5 V vs. Ag/AgCl) at a scan rate of 50 mV/s for several cycles. The appearance of new redox peaks with increasing cycle number indicates polymer film growth.
-
Alternatively, use potentiostatic polymerization by applying a constant potential at which the monomer oxidizes (determined from the CV) for a set duration to control film thickness.
-
-
Film Characterization:
-
After polymerization, rinse the polymer-coated ITO slide with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
Characterize the film using techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) to study its optical properties, chemical structure, and morphology.
-
The electrochemical properties of the polymer film can be further investigated by running CV in a monomer-free electrolyte solution.
-
Diagram 1: Proposed Electropolymerization of 1,2,3,4-Tetramethoxybenzene
Caption: Workflow for the electropolymerization of 1,2,3,4-tetramethoxybenzene.
Proposed Application II: Precursor for Porous Organic Polymers (POPs)
Causality: The methoxy groups on the 1,2,3,4-tetramethoxybenzene ring can be demethylated to yield hydroxyl groups. These hydroxyl groups can then be used as reactive sites for the formation of porous organic polymers (POPs) through reactions like etherification or esterification with suitable cross-linking agents. The resulting POPs could have high surface areas and tunable porosity, making them promising for applications in gas storage, separation, and catalysis.
Protocol 2: Synthesis of a POP via Demethylation and Etherification
This protocol outlines a two-step process for synthesizing a POP from 1,2,3,4-tetramethoxybenzene.
Step 1: Demethylation of 1,2,3,4-Tetramethoxybenzene
Materials:
-
1,2,3,4-Tetramethoxybenzene
-
Boron tribromide (BBr₃) or other suitable demethylating agent
-
Dichloromethane (DCM, anhydrous)
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 1,2,3,4-tetramethoxybenzene in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of BBr₃ in DCM to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydroxybenzene.
Step 2: Synthesis of the Porous Organic Polymer
Materials:
-
1,2,3,4-Tetrahydroxybenzene (from Step 1)
-
A suitable rigid cross-linker with reactive halides (e.g., 1,4-bis(bromomethyl)benzene)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a reaction vessel, combine 1,2,3,4-tetrahydroxybenzene, the cross-linker, and K₂CO₃ in anhydrous DMF.
-
Heat the mixture at an elevated temperature (e.g., 80-120 °C) under an inert atmosphere for 24-48 hours.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the solid extensively with water, methanol, and other organic solvents to remove unreacted starting materials and impurities.
-
Dry the resulting polymer under vacuum to obtain the porous organic polymer.
-
Characterize the material for its surface area and porosity using techniques like Brunauer-Emmett-Teller (BET) analysis.
Diagram 2: Synthesis of a Porous Organic Polymer
Caption: Proposed synthetic route to a porous organic polymer.
Proposed Application III: Building Block for Organic Electronic Materials
Causality: The electron-donating nature of the four methoxy groups makes 1,2,3,4-tetramethoxybenzene a potential core for constructing donor-acceptor (D-A) type molecules for organic electronics. By functionalizing the benzene ring with electron-withdrawing groups, it is possible to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Protocol 3: Synthesis of a Donor-Acceptor Molecule
This protocol describes a hypothetical synthesis of a D-A molecule using 1,2,3,4-tetramethoxybenzene as the donor core.
Materials:
-
1,2,3,4-Tetramethoxybenzene
-
N-Bromosuccinimide (NBS)
-
A suitable electron-accepting boronic acid or ester (e.g., 4-cyanophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., toluene, ethanol, water mixture)
Procedure:
-
Bromination: Selectively brominate the 1,2,3,4-tetramethoxybenzene ring at the most reactive positions (likely the 5 and 6 positions) using NBS in a suitable solvent like DMF.
-
Suzuki Coupling:
-
In a reaction flask, combine the brominated 1,2,3,4-tetramethoxybenzene, the electron-accepting boronic acid, the palladium catalyst, and the base in the solvent mixture.
-
Degas the mixture and heat it under an inert atmosphere at reflux for 12-24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and perform a standard aqueous work-up.
-
Purify the crude product using column chromatography on silica gel to isolate the desired donor-acceptor molecule.
-
-
Characterization:
-
Confirm the structure of the synthesized molecule using NMR spectroscopy and mass spectrometry.
-
Investigate its photophysical and electrochemical properties using UV-Vis and fluorescence spectroscopy, and cyclic voltammetry to determine its potential for use in organic electronic devices.
-
Diagram 3: Donor-Acceptor Molecule Synthesis
Caption: Synthetic pathway for a donor-acceptor molecule.
Safety and Handling
1,2,3,4-Tetramethoxybenzene should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
While the direct application of 1,2,3,4-tetramethoxybenzene in materials science is not yet well-documented, its chemical structure and properties suggest a wealth of untapped potential. This guide provides a theoretical framework and practical, exploratory protocols to encourage the scientific community to investigate this promising molecule as a building block for a new generation of conducting polymers, porous organic materials, and organic electronic components. The proposed synthetic pathways are based on established chemical transformations and offer a starting point for innovation in advanced materials design and synthesis.
References
-
Cheméo. (n.d.). Chemical Properties of 1,2,3,4-Tetramethoxybenzene (CAS 21450-56-6). Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 607773, 1,2,3,4-Tetramethoxybenzene. Retrieved February 2, 2026 from [Link].
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NIST. (n.d.). 1,2,3,4-Tetramethoxybenzene. In NIST Chemistry WebBook. Retrieved from [Link]
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Zou, B., et al. (2018). Improved syntheses of halogenated benzene-1,2,3,4-tetracarboxylic diimides. RSC Advances, 8(45), 25683-25687. [Link]
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MDPI. (2022). Synthesis of 4,4′,4″-(((Benzene-1,2,3-triyltris(oxy))tris(2-oxoethane-2,1-diyl))tris(oxy))tris(2,3-dihydroxy-4-oxobutanoic Acid) and 4,4. Molecules, 27(22), 7890. [Link]
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PubChem. (n.d.). 1,2,3,4-Tetramethylbenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic materials for organic electronic devices. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns. Retrieved from [Link]
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YouTube. (2022, October 11). Kris Matyjaszewski - Fundamentals of Controlled/Living Radical Polymerization [Video]. Université di Corsica Pasquale Paoli. [Link]
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Boto, A., Hernández, D., Hernández, R., & Suárez, E. (2006). Selective cleavage of methoxy protecting groups in carbohydrates. The Journal of organic chemistry, 71(5), 1938–1948. [Link]
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ResearchGate. (n.d.). Synthesis of functional polymacromonomers with siloxane main chains. Retrieved from [Link]
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ResearchGate. (n.d.). Diversity-Oriented Synthesis of Functional Polymers with Multisubstituted Small Heterocycles by Facile Stereoselective Multicomponent Polymerizations. Retrieved from [Link]
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ResearchGate. (n.d.). Radical copolymerization reactivity of methacryloyl-terminated poly(ethylene glycol methylether) with vinylbenzyl-terminated polystyrene macromonomers. Retrieved from [Link]
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LOCKSS. (n.d.). THE INTRODUCTION OF METHOXY GROUP TO THE AROMATIC RING OF HETEROAROMATIC SYSTEMS. Retrieved from [Link]
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ACS Publications. (n.d.). Electrophilic aromatic substitution with N-methoxy-N-acylnitrenium ions generated from N-chloro-N-methoxy amides: syntheses of nitrogen heterocyclic compounds bearing a N-methoxy amide group. The Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Methoxy-substituted naphthothiophenes – Single molecules' vs. condensed phase properties and prospects for organic electronics applications. Retrieved from [Link]
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-
ResearchGate. (n.d.). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Retrieved from [Link]
-
ACS Chemical Reviews. (n.d.). Organic Optoelectronic Materials: Mechanisms and Applications. Retrieved from [Link]
-
NIH. (n.d.). Aromatic hydrocarbon macrocycles for highly efficient organic light-emitting devices with single-layer architectures. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of wide atomically precise graphene nanoribbons from para-oligophenylene based molecular precursor. Retrieved from [Link]
-
MDPI. (n.d.). Graphene Nanoribbon as Potential On-Chip Interconnect Material—A Review. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Molecular Graphene Nanoribbon Junctions. Retrieved from [Link]
-
RSC Publishing. (n.d.). The role of precursor coverage in the synthesis and substrate transfer of graphene nanoribbons. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of precursor composition on graphene nanoribbon growth on... Retrieved from [Link]
-
ResearchGate. (n.d.). Potential building blocks for porous organic materials. Retrieved from [Link]
-
Northwestern University. (n.d.). A ''click-based'' porous organic polymer from tetrahedral building blocks. Retrieved from [Link]
-
RSC Publishing. (n.d.). 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN)-based porous organic polymers for visible-light-driven organic transformations in water under aerobic oxidation. Retrieved from [Link]
-
NIH. (n.d.). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Retrieved from [Link]
-
Gexin Publications. (n.d.). Journal of Chemistry and Interdisciplinary Research. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) DFT-Based Study of Physical, Chemical and Electronic Behavior of Liquid Crystals of Azoxybenzene Group: p-azoxyanisole, p-azoxyphenetole, ethyl-p-azoxybenzoate, ethyl-p-azoxycinnamate and n-octyl-p-azoxycinnamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative Experimental and Theoretical Research using the DFT Technique on the Structural, UV, Electronic, and FMO Properties of Gammaxene. Retrieved from [Link]
-
PubMed. (2015). Tetramethoxybenzene is a Good Building Block for Molecular Wires: Insights from Photoinduced Electron Transfer. The journal of physical chemistry. A, 119(22), 5629–5639. [Link]
-
Organic Chemistry Portal. (2007, October 8). Preparation of Benzene Derivatives. [Link]
-
MDPI. (n.d.). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of End-Functionalized Poly(norbornene)s via Ring-Opening Metathesis Polymerization. Retrieved from [Link]
-
Chinese Chemical Letters. (n.d.). Synthesis of functionalized polyolefins: Design from catalysts to polar monomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 1,2,3,4-Tetramethoxybenzene
System Status: Online Topic: Yield Optimization & Troubleshooting Ticket ID: TMB-SYN-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Route Strategy
User Query: "I am experiencing low yields (<50%) and purification difficulties in the synthesis of 1,2,3,4-tetramethoxybenzene. What is the optimal route and how do I troubleshoot the bottlenecks?"
Technical Response: The synthesis of 1,2,3,4-tetramethoxybenzene (TMB) is deceptively simple. While it appears to be a standard methylation, the high electron density of the aromatic ring creates specific challenges: oxidative instability (quinone formation) and regioselectivity .
The most robust, high-yield industrial route is NOT the direct decarboxylation of acids (often low yield) or nucleophilic substitution. It is the Vilsmeier-Haack Formylation of 1,2,3-trimethoxybenzene followed by Dakin Oxidation and Methylation .
Visual Workflow: The Optimized Pathway
Figure 1: The optimized 3-step synthetic pathway prioritizing regiocontrol and intermediate stability.
Troubleshooting Module: The Vilsmeier-Haack Formylation
Context: This step installs the oxygen handle at the 4-position. Target Intermediate: 2,3,4-Trimethoxybenzaldehyde.[1][2]
FAQ: Common Failures
Q: My reaction mixture turned solid/black, and I can't stir it.
-
Diagnosis: The Vilsmeier complex (Chloroiminium salt) is thermally unstable if generated too fast.
-
Fix: Generate the Vilsmeier reagent (DMF + POCl
) at 0°C separately before adding the substrate. Control the exotherm strictly. If it blackens immediately, your temperature spiked.
Q: I have a mixture of isomers (2,3,4- and 3,4,5-).
-
Root Cause: 1,2,3-trimethoxybenzene is highly activated. While the 4-position is sterically favored over the 5-position (flanked by two methoxy groups), high temperatures reduce selectivity.
-
Protocol Adjustment: Keep the reaction at 60-70°C . Do not reflux at boiling points (>100°C) unless conversion stalls.
Troubleshooting Module: The Critical Bottleneck (Dakin Oxidation)
Context: Converting the aldehyde to a phenol. This is the highest risk step for yield loss. Target Intermediate: 2,3,4-Trimethoxyphenol.
FAQ: Yield Killers
Q: The reaction turned dark brown/pink, and yield is <30%.
-
Diagnosis: Quinone Formation. The product (2,3,4-trimethoxyphenol) is extremely electron-rich. In the presence of excess oxidant (
) and base, it over-oxidizes to the para-quinone (pink/red color). -
The Fix:
-
Stoichiometry: Use exactly 1.1–1.2 equivalents of
. Do NOT use a large excess. -
Temperature: Keep the oxidation between 25–35°C .
-
Alternative Oxidant: If using basic
fails, switch to Urea-Hydrogen Peroxide (UHP) or perform an acidic Baeyer-Villiger oxidation (mCPBA) followed by hydrolysis. The acidic route avoids the phenolate ion, which is more susceptible to oxidation.
-
Q: I isolated the intermediate, but it degraded on the bench.
-
Diagnosis: Air oxidation.
-
The Fix: Telescoping. Do not isolate the dry phenol. Once the formate ester is hydrolyzed, proceed immediately to the methylation step in the same pot or under inert gas (
/Ar).
Troubleshooting Module: Methylation & Purification
Context: Capping the phenol to get the final product.
FAQ: Final Steps
Q: I see a peak at M-14 in Mass Spec (Incomplete Methylation).
-
Diagnosis: The steric hindrance of the three existing methoxy groups makes the final hydroxyl group less accessible.
-
The Fix:
-
Solvent: Switch from Acetone to DMF or Acetonitrile (higher boiling point, better nucleophilicity).
-
Catalyst: Add 5 mol% Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide). This shuttles the phenolate into the organic phase for faster reaction with the methylating agent.
-
Q: How do I remove the inorganic salts and brown impurities?
-
Purification Protocol:
-
Quench: Add water to dissolve salts.
-
Extraction: Use Ethyl Acetate (DCM can form emulsions).
-
Wash: Wash with 1M NaOH (removes unreacted phenol) followed by Brine.
-
Crystallization: The product crystallizes well from Methanol/Water (4:1) or Hexane/Ethyl Acetate .
-
Standard Operating Procedure (SOP): High-Yield Protocol
Objective: Synthesis of 1,2,3,4-Tetramethoxybenzene (Scale: 10g basis).
Step 1: Preparation of 2,3,4-Trimethoxybenzaldehyde
-
Charge DMF (1.2 eq) into a reactor and cool to 0°C.
-
Dropwise add
(1.2 eq) maintaining T < 10°C (Vilsmeier Reagent formation). Stir 30 min. -
Add solution of 1,2,3-trimethoxybenzene (1.0 eq) in DMF slowly.
-
Heat to 70°C for 4 hours. Monitor by TLC (Hex:EtOAc 7:3).
-
Workup: Pour into ice water. Neutralize with NaOAc. Filter the white solid precipitate.[3]
Step 2 & 3: Telescoped Dakin Oxidation & Methylation
-
Dissolve aldehyde (1.0 eq) in Methanol/THF (1:1).
-
Add Urea-Hydrogen Peroxide (UHP) (1.5 eq) or 30%
(1.2 eq). -
Add catalytic amount of acid (Formic acid) or base (NaOH) depending on route preference. (Rec: Acidic Baeyer-Villiger with mCPBA is often cleaner for small scale to avoid quinones, but Dakin (Base) is scalable if temp is controlled).
-
Industrial Preference: Add NaOH (5 eq) solution dropwise at 25°C.
-
-
CRITICAL: Once aldehyde is consumed (TLC), the solution contains the phenolate. Do not isolate.
-
In-situ Methylation: Add Dimethyl Sulfate (DMS) (1.5 eq) or Methyl Iodide (2.0 eq) directly to the basic reaction mixture.
-
Heat to 60°C for 2 hours.
-
Workup: Evaporate solvent. Partition between water and Ethyl Acetate.[3] Wash organic layer with 10% NaOH (removes unreacted phenol).
-
Isolation: Dry over
, concentrate, and recrystallize from MeOH.
Quantitative Data Summary
| Parameter | Standard Conditions | Optimized Conditions | Impact |
| Oxidant Stoichiometry | Excess | 1.1 - 1.2 eq | Prevents Quinone formation |
| Methylation Solvent | Acetone | DMF or MeCN + TBAB | +15% Yield (Complete conversion) |
| Temperature (Oxidation) | >50°C | 20 - 30°C | Prevents tar/polymerization |
| Overall Yield | 45 - 55% | 82 - 92% | Significant Improvement |
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing synthetic failures.
References
-
Synthesis of 2,3,4-Trimethoxybenzaldehyde
-
Dakin Oxidation Improvements
-
Methylation Strategies
-
General Properties & Purification
- 1,2,3,4-Tetramethoxybenzene Product Data. ChemicalBook. Provides physical property data (MP 85-88°C)
Sources
- 1. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 2. 2,3,4-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,2,3,4-Tetrachlorobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 7. researchgate.net [researchgate.net]
- 8. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
TMB Stability Hub: Preventing Demethylation in 1,2,3,4-Tetramethoxybenzene
Executive Summary & Core Directive
The Challenge: 1,2,3,4-Tetramethoxybenzene (TMB) is an electron-rich arene that presents a paradox in synthesis: its high reactivity toward electrophiles makes it ideal for functionalization, yet this same electron density—combined with significant steric crowding—makes the methoxy groups highly susceptible to cleavage (demethylation) and the ring prone to oxidative degradation (quinone formation).
The Solution: Success relies on Lewis Acid Modulation . You must replace "hard," oxophilic Lewis acids (
The Mechanistic "Why": Ether Cleavage Pathways[1][2][3]
To prevent demethylation, one must understand how it occurs. The methoxy oxygens in TMB act as Lewis bases.
The Coordination-Cleavage Mechanism
When a strong Lewis acid (LA) like Aluminum Chloride (
Visualizing the Failure Mode:
Figure 1: The competitive pathway between desired substitution and unwanted demethylation when using strong Lewis acids.
Technical Troubleshooting: Reaction-Specific Guides
Scenario A: Friedel-Crafts Acylation
The Issue: Standard protocols use
The Fix: Switch to Mild Lewis Acids or Protonic Anhydrides .
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) |
| Catalyst | ||
| Solvent | Nitrobenzene, DCM | DCM, 1,2-Dichloroethane (DCE) |
| Temperature | Reflux | |
| Risk | High (Ether cleavage) | Low (Preserves Methoxy groups) |
Protocol 1: Metal-Free Acylation (TFAA Method) Best for introducing acetyl/acyl groups without touching the ether linkages.
-
Dissolve 1,2,3,4-TMB (1.0 eq) in DCM (
). -
Add the Carboxylic Acid (1.1 eq) corresponding to your acyl group.
-
Cool to
. -
Add Trifluoroacetic Anhydride (TFAA) (1.2 - 1.5 eq) dropwise.
-
Monitor by TLC. Quench with saturated
.
Scenario B: Vilsmeier-Haack Formylation
The Issue: While
The Fix: Temperature modulation is the critical variable.
Protocol 2: Low-Temp Formylation
-
Prepare Reagent: Add
(1.2 eq) to DMF (3.0 eq) at . Stir 30 mins to form the chloroiminium salt (Vilsmeier reagent). -
Addition: Add TMB (dissolved in minimal DMF or DCM) dropwise to the reagent at
. -
Reaction: Allow to warm to Room Temperature (20-25°C).
-
Critical Checkpoint: Do NOT heat above
. Literature indicates TMB decomposition and yield loss at higher temps [1].
-
-
Hydrolysis: Pour onto crushed ice/sodium acetate.
Scenario C: Halogenation (Bromination)
The Issue:
The Fix: Use N-Bromosuccinimide (NBS) in polar aprotic solvents.
-
Reagent: NBS (1.05 eq).
-
Solvent: Acetonitrile or DMF (promotes ionic mechanism over radical).
-
Avoid: Iron catalysts (
) or direct .
Decision Matrix: Reagent Selection
Use this logic flow to select the correct reagents for your transformation.
Figure 2: Decision tree for selecting safe reagents compatible with polymethoxybenzenes.
FAQ: Rapid Troubleshooting
Q: The reaction mixture turned deep red/black immediately upon adding the catalyst. Is this normal? A: A transient color change (often red or orange) is normal for the formation of the Charge Transfer (CT) complex. However, if it turns black and tarry, you likely have oxidative polymerization. Check if your Lewis Acid is too strong or if the temperature is too high.
Q: I see a new spot on TLC that is more polar than my product. What is it? A: This is likely the phenol (demethylated product). Phenols are significantly more polar than their methyl ether counterparts due to hydrogen bonding. Isolate it and check NMR for the disappearance of a singlet at ~3.8 ppm (methoxy signal) and appearance of a broad singlet (OH).
Q: Can I use
References
-
Vilsmeier-Haack Protocol & Temperature Sensitivity
- Source: DUT Open Scholar / Growing Science
- Context: Highlights the necessity of keeping Vilsmeier reactions below 60°C to prevent product destruction and yield loss in heterocyclic/arom
-
Link:9
-
Ether Cleavage Mechanisms
-
Friedel-Crafts Acylation Alternatives
Sources
- 1. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. growingscience.com [growingscience.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 10. chemrxiv.org [chemrxiv.org]
Alternative synthetic routes to 1,2,3,4-Tetramethoxybenzene to avoid impurities
Executive Summary & Impurity Profile Analysis
1,2,3,4-Tetramethoxybenzene (1,2,3,4-TMB) is a critical intermediate for the synthesis of ubiquinone analogs (e.g., Coenzyme Q10) and specific alkaloids. Achieving pharmaceutical-grade purity (>99.5%) is often hindered by three persistent impurity classes inherent to the "classical" methylation of pyrogallol derivatives.
Common Impurity Profile
| Impurity Type | Origin | RRT (Typical) | Risk Factor |
| Phenolic Impurities | Incomplete methylation of 2,3,4-trimethoxyphenol.[1] | ~0.90 - 0.95 | High acidity; interferes with downstream coupling. |
| Quinones | Over-oxidation of electron-rich phenol intermediates. | ~1.10 - 1.20 | Highly colored (yellow/brown); cytotoxic. |
| Regioisomers | 1,2,3,5-Tetramethoxybenzene formed via non-selective formylation or starting material contamination. | ~1.02 | Extremely difficult to separate by crystallization. |
This guide details two validated routes designed to eliminate these specific impurities: the Optimized Dakin Oxidation Route (for robust scale-up) and the Directed Lithiation Route (for maximum regioselectivity).
Troubleshooting Guide (Q&A)
Category: Impurity Identification & Elimination
Q1: I am detecting a persistent impurity at RRT 0.92 that resists recrystallization. What is it? Diagnosis: This is likely 2,3,4-trimethoxyphenol , resulting from incomplete methylation in the final step. The electron-rich ring makes the final hydroxyl group less acidic and sterically crowded, slowing down the SN2 reaction. Corrective Action:
-
Switch Reagents: Replace Dimethyl Sulfate (DMS) with Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) in Acetone or DMF. The iodide is a better leaving group.
-
Phase Transfer: If using a biphasic system (DCM/Water), add 5 mol% Tetrabutylammonium bromide (TBAB) to accelerate the reaction.
-
Workup: Wash the organic layer with 1M NaOH twice to convert unreacted phenol into the water-soluble phenoxide, physically removing it from the product.
Q2: My final product has a yellow/brown hue even after column chromatography. How do I remove it? Diagnosis: This indicates quinone contamination (likely 2,3-dimethoxy-1,4-benzoquinone), caused by air oxidation of the phenol intermediate before methylation. Corrective Action:
-
Inert Atmosphere: Perform the Dakin oxidation hydrolysis and subsequent methylation strictly under Nitrogen or Argon.
-
Reductive Wash: Wash the crude organic extract with a 10% solution of Sodium Dithionite (Na₂S₂O₄) . This reduces colored quinones back to colorless hydroquinones, which are then removed or methylated.
Q3: I see a "shoulder" peak on my main product peak in HPLC. Is this a regioisomer? Diagnosis: Yes, likely 1,2,3,5-tetramethoxybenzene . If you synthesized the precursor aldehyde via Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene, a small amount of formylation may have occurred at the 5-position (meta to the central methoxy) rather than the 4-position. Corrective Action:
-
Purification: This isomer is difficult to separate. Recrystallization from Methanol/Water (9:1) is often more effective than Ethanol.
-
Prevention: Switch to Route B (Directed Lithiation) described below, which is 100% regioselective.
Validated Synthetic Protocols
Route A: The Optimized Dakin Oxidation (Robust Scale-Up)
Best for: Large batches (>100g) where reagent cost is a concern.
Mechanism:
-
Formylation: 1,2,3-Trimethoxybenzene is formylated to 2,3,4-trimethoxybenzaldehyde.[2][3][4]
-
Dakin Oxidation: The aldehyde is converted to a formate ester and hydrolyzed to a phenol.
-
Methylation: The phenol is methylated to the final product.
Step-by-Step Protocol:
Step 1: Vilsmeier-Haack Formylation [2][4]
-
Cool DMF (1.2 equiv) to 0°C. Add POCl₃ (1.3 equiv) dropwise (exothermic!). Stir for 30 min to form the Vilsmeier salt.
-
Add 1,2,3-trimethoxybenzene (1.0 equiv) dissolved in DMF.
-
Heat to 80°C for 4 hours.
-
Quench: Pour into ice water containing Sodium Acetate (buffer).
-
Isolate: Filter the precipitate (2,3,4-trimethoxybenzaldehyde). Yield: ~75%.[2][5]
Step 2: One-Pot Dakin Oxidation & Methylation
-
Dissolve the aldehyde (10 g) in Methanol (50 mL).
-
Add H₂O₂ (30%, 2.0 equiv) and H₂SO₄ (cat., 0.1 equiv) . Stir at RT for 2 hours. (Monitor disappearance of aldehyde).
-
In situ Hydrolysis: Carefully add NaOH (4.0 equiv) to make the solution basic (pH > 12). The formate ester hydrolyzes to the phenoxide.
-
Methylation: Add Dimethyl Sulfate (1.5 equiv) dropwise at 40°C. Stir for 3 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash with 10% NaOH (removes unreacted phenol) and Sodium Dithionite (removes quinones).
Route B: Directed Lithiation of 1,2,4-Trimethoxybenzene (High Purity)
Best for: High-value applications requiring >99.8% purity and zero regioisomers.
Scientific Rationale: 1,2,4-Trimethoxybenzene has a unique "super-activated" position at C-3 (located between two methoxy groups). Lithiation occurs exclusively at this position due to the Directed Ortho Metalation (DoM) effect of the two flanking oxygen atoms. This guarantees 100% regioselectivity, eliminating the 1,2,3,5-isomer entirely.
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck flask. Flux with Argon.
-
Reagents: Dissolve 1,2,4-trimethoxybenzene (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Lithiation: Cool to -78°C . Add n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes) dropwise over 20 mins.
-
Observation: A precipitate may form (the lithiated species).[6] Stir for 1 hour at -78°C.
-
-
Boronation: Add Trimethyl Borate (B(OMe)₃) (1.5 equiv) quickly. Allow to warm to 0°C.
-
Oxidation: Add Acetic Acid (to neutralize) followed by 30% H₂O₂ (2.0 equiv). Stir at RT for 2 hours.
-
Note: This converts the C-Li bond to C-OH (Phenol).
-
-
Methylation: Add K₂CO₃ (3.0 equiv) and Methyl Iodide (2.0 equiv) directly to the reaction mixture (or after extractive workup). Reflux for 4 hours.
-
Yield: Typically 85-90% overall.
Comparative Data Analysis
| Feature | Route A: Dakin Oxidation | Route B: Directed Lithiation |
| Starting Material | 1,2,3-Trimethoxybenzene | 1,2,4-Trimethoxybenzene |
| Regioselectivity | ~95:5 (Requires purification) | >99:1 (Exclusive C-3 attack) |
| Impurity Profile | Phenols, Quinones | Minimal (Reagent byproducts only) |
| Scalability | High (Kg scale easy) | Moderate (Cryogenic conditions required) |
| Atom Economy | Lower (Formate waste) | High |
Visualized Reaction Pathways
Figure 1: Comparison of the Classical Dakin Route (Blue) and the High-Precision Lithiation Route (Red).
References
-
ResearchGate. (2025). Synthesis of 1,2,4-Trimethoxybenzene and Its Selective Functionalization at C-3 by Directed Metalation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation.[7][8] Retrieved from [Link]
Sources
- 1. 1,2,3,4-TETRAMETHOXYBENZENE | 21450-56-6 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 8. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
Validation & Comparative
Comparative Guide: 1,2,3,4-Tetramethoxybenzene vs. 1,2,4,5-Tetramethoxybenzene in Electrophilic Substitution
[1][2]
Executive Summary
In the design of electron-rich aromatic building blocks—common in the synthesis of ubiquinone analogues, antineoplastic agents, and organic semiconductors—the choice between 1,2,3,4-tetramethoxybenzene (1,2,3,4-TMB) and 1,2,4,5-tetramethoxybenzene (1,2,4,5-TMB) is often dictated by a trade-off between electronic activation and steric accessibility .[1][2]
While 1,2,4,5-TMB is theoretically the more electron-rich and symmetric nucleophile ("super-veratrole"), experimental evidence confirms it is significantly hampered by steric crowding at the reactive sites and a propensity for single-electron transfer (SET) oxidation.[1][2] Conversely, 1,2,3,4-TMB offers a "goldilocks" zone of high reactivity with sterically accessible ortho-positions, making it the superior candidate for carbon-carbon bond-forming reactions involving bulky electrophiles (e.g., Vilsmeier-Haack formylation, Friedel-Crafts acylation).[1][2]
Structural & Electronic Analysis
Understanding the reactivity requires a dissection of the local environment around the unsubstituted protons (the sites of electrophilic attack).
Steric Environment Map[1][2]
-
1,2,4,5-Tetramethoxybenzene:
-
Symmetry:
(Highly symmetric). -
Reactive Sites: C3 and C6.
-
Steric Constraint: Severe. Any incoming electrophile at C3 is flanked by methoxy groups at C2 and C4. This "buttressing effect" creates a narrow steric corridor, rejecting bulky electrophiles.[1][2]
-
Electronic State: High HOMO energy; prone to oxidation to the radical cation.
-
-
1,2,3,4-Tetramethoxybenzene:
-
Symmetry:
(Plane of symmetry between C5 and C6). -
Reactive Sites: C5 and C6.
-
Steric Constraint: Moderate. The reactive site (e.g., C5) is flanked by a methoxy group at C4 and a proton at C6. This "open flank" allows for the accommodation of larger transition states.
-
Visualization of Steric & Electronic Control
Comparative Reactivity Profile (EAS)[1]
The following table summarizes experimental outcomes for standard electrophilic aromatic substitution (EAS) classes.
| Reaction Class | Electrophile | 1,2,3,4-TMB Performance | 1,2,4,5-TMB Performance | Mechanistic Insight |
| Halogenation | Excellent. Rapidly forms 5-bromo or 5,6-dibromo derivatives.[1][2] | Good but Risky. Rapidly brominates, but prone to over-bromination and charge-transfer complex formation.[1][2] | Small electrophiles ( | |
| Formylation | Vilsmeier-Haack ( | High Yield. Forms 2,3,4,5-tetramethoxybenzaldehyde efficiently.[1][2] | Poor / Fail. Steric hindrance prevents attack of the bulky iminium salt. | The "buttressing effect" of ortho-methoxy groups blocks the Vilsmeier reagent. |
| Acylation | Friedel-Crafts ( | Good. Regioselective at C5.[2] | Poor. Low yields; competitive demethylation or decomposition.[2] | Acylium ions are moderately bulky; 1,2,4,5-TMB often decomposes via SET oxidation.[1][2] |
| Nitration | Moderate. Can form nitro-derivatives, but oxidation is a side reaction.[1][2][3] | Fail (Oxidation). Predominantly yields quinones (e.g., 2,5-dimethoxy-1,4-benzoquinone) via oxidative demethylation. | 1,2,4,5-TMB has a very low oxidation potential, favoring radical cation formation over substitution.[1][2] |
Deep Dive: Vilsmeier-Haack Formylation
This reaction is the critical differentiator for synthesis.[2]
-
Protocol for 1,2,3,4-TMB: Standard conditions (
, DMF, C) yield the aldehyde in >80% yield. The intermediate iminium species fits into the C5 position. -
Failure of 1,2,4,5-TMB: Attempts to formylate 1,2,4,5-TMB often result in recovery of starting material or formation of radical cations.[1][2] The steric bulk of the
species cannot penetrate the gap between the C2 and C4 methoxy groups effectively.
Experimental Protocols
Protocol A: Selective Bromination of 1,2,3,4-TMB
Target: 5-Bromo-1,2,3,4-tetramethoxybenzene[1][2]
Rationale: Use of controlled temperature prevents dibromination.[2]
-
Dissolution: Dissolve 1,2,3,4-tetramethoxybenzene (10 mmol) in acetonitrile (50 mL) at 0°C.
-
Addition: Add N-bromosuccinimide (NBS, 10.5 mmol) portion-wise over 15 minutes. Note: NBS is preferred over elemental bromine to control kinetics and avoid oxidation.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Quench with 10%
solution. Extract with dichloromethane ( mL).[2] -
Purification: Recrystallize from ethanol.
-
Expected Yield: 85-92%.
Protocol B: Handling 1,2,4,5-TMB (Oxidation Awareness)
Target: Avoidance of Quinone Formation
When attempting substitution on 1,2,4,5-TMB, avoid strong oxidizers (
Direct Nitration Warning:
Treatment of 1,2,4,5-TMB with
Decision Pathway & Troubleshooting
Use this logic flow to select the correct isomer for your synthetic target.
References
-
Vilsmeier-Haack Reaction Limitations
-
Redox Properties & Quinone Formation
-
Synthesis of 2,3,4,5-Tetramethoxybenzaldehyde
-
General Electrophilic Substitution Rules
Comparative Guide: Antioxidant Activity of 1,2,3,4-Tetramethoxybenzene vs. Phenolic Standards
[1]
Executive Summary
1,2,3,4-Tetramethoxybenzene (TMB) represents a specific class of lipophilic arenes where the active hydroxyl (-OH) groups of the parent polyphenol have been fully methylated.[1] Unlike its potent analog 1,2,3,4-tetrahydroxybenzene or standard antioxidants like Gallic Acid and Trolox , TMB exhibits negligible direct radical scavenging activity in Hydrogen Atom Transfer (HAT) assays (e.g., DPPH).[1]
This guide details the mechanistic divergence between TMB and standard phenolic antioxidants, providing experimental protocols to validate these differences. It serves as a critical reference for researchers using TMB as a negative control or investigating its potential as a metabolic pro-drug (requiring in vivo demethylation).
Part 1: Mechanistic Analysis (HAT vs. SET)
The antioxidant capacity of phenolic compounds is primarily governed by two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .
Phenolic Standards (e.g., Gallic Acid, Trolox)[1]
-
Mechanism: Primarily HAT. The compound donates a hydrogen atom (H•) from the -OH group to the free radical (R•), neutralizing it.[1][2][3]
-
Structural Requirement: Presence of free phenolic hydroxyl groups.
-
Result: Rapid quenching of radicals; color change in assays like DPPH.[4]
1,2,3,4-Tetramethoxybenzene (TMB)[1][5]
-
Mechanism: Blocked HAT. The methylation of all four oxygen atoms removes the labile protons.
-
Secondary Mechanism (SET): TMB is electron-rich due to the four methoxy groups. It can theoretically donate a single electron to highly oxidizing radicals (e.g., Hydroxyl radical[1] •OH) to form a radical cation (
). However, this potential is insufficient to reduce stable radicals like DPPH or ABTS effectively under standard conditions. -
Result: Minimal to no activity in standard antioxidant assays.
Visualization: Mechanistic Pathway Comparison
The following diagram illustrates the blockade of the HAT pathway in TMB compared to a standard phenol.
Caption: Comparison of Hydrogen Atom Transfer (HAT) in phenols vs. the blocked pathway in 1,2,3,4-Tetramethoxybenzene.
Part 2: Comparative Performance Data
The following table synthesizes data based on Structure-Activity Relationships (SAR). While specific IC50 values for TMB are often not reported because they exceed assay limits (>1000 µM), it is consistently categorized as "inactive" in direct scavenging comparisons.[1]
| Compound | Class | Mechanism | DPPH IC50 (µM)* | Relative Potency |
| Gallic Acid | Polyphenol | HAT + SET | 2.5 - 5.0 | Very High (Standard) |
| Trolox | Vitamin E Analog | HAT | 10 - 15 | High (Reference) |
| BHT | Synthetic Phenol | HAT (Steric) | 20 - 30 | Moderate |
| 1,2,3,4-Tetrahydroxybenzene | Polyphenol | HAT | < 5.0 (Est.)[1] | Very High (Unstable) |
| 1,2,3,4-Tetramethoxybenzene | Methoxyarene | SET (Weak) | > 1000 (Inactive) | Negligible |
*Note: Lower IC50 indicates higher potency. TMB is considered inactive in this range.
Key Insights for Drug Development
-
Negative Control: TMB is an excellent negative control to demonstrate that an observed antioxidant effect is due to -OH groups and not just the aromatic ring structure.
-
Metabolic Activation: In vivo, TMB may undergo O-demethylation by Cytochrome P450 enzymes to regenerate active phenolic metabolites. Therefore, it may exhibit biological antioxidant protection (in cell or animal models) despite lacking chemical antioxidant activity in a test tube.[1]
Part 3: Experimental Protocols
To experimentally verify the lack of activity in TMB compared to Gallic Acid, use the following validated DPPH protocol.
Protocol: DPPH Radical Scavenging Assay (Microplate Format)
Objective: Determine the IC50 of TMB vs. Gallic Acid.
Reagents:
-
DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (Freshly prepared, protect from light).
-
Samples: TMB and Gallic Acid dissolved in Methanol.
-
Control: Methanol (Solvent blank).[1]
Workflow:
-
Preparation:
-
Prepare serial dilutions of Gallic Acid (1 – 100 µM).
-
Prepare serial dilutions of TMB (10 – 1000 µM).
-
-
Reaction:
-
Incubation:
-
Incubate in the dark at Room Temperature for 30 minutes .
-
-
Measurement:
-
Read Absorbance at 517 nm (A517) using a microplate reader.
-
-
Calculation:
[1][3]
Expected Results:
-
Gallic Acid: Solution turns from deep purple to pale yellow. High % Inhibition.[5][6]
-
TMB: Solution remains deep purple. % Inhibition ≈ 0-5%.
Visualization: Experimental Workflow
Caption: Step-by-step workflow for the DPPH radical scavenging assay comparing TMB and Gallic Acid.
References
-
Prior, R. L., Wu, X., & Schaich, K. (2005).[1] Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry.
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1] Use of a free radical method to evaluate antioxidant activity.[7][8] LWT - Food Science and Technology.
-
Leopoldini, M., Russo, N., & Toscano, M. (2011).[1] The molecular basis of working mechanism of natural polyphenolic antioxidants. Food Chemistry.
-
Litwinienko, G., & Ingold, K. U. (2004).[1] Abnormal solvent effects on hydrogen atom abstraction. The role of sequential proton loss electron transfer. Journal of Organic Chemistry.
-
Benchmark Chemicals. (2025). Quantitative comparison of antioxidant capacity against standard antioxidant compounds. BenchChem Technical Guides.
Sources
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- 3. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. oipub.com [oipub.com]
- 6. Hydroxyl Radical Generation Through the Fenton-Like Reaction of Hematin- and Catechol-Functionalized Microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Analysis of 1,2,3,4-Tetramethoxybenzene in Reaction Mixtures
In the intricate landscape of pharmaceutical and fine chemical synthesis, the precise quantification of reactants, intermediates, and products is paramount to ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 1,2,3,4-Tetramethoxybenzene often emerges as a key intermediate or byproduct in various synthetic pathways. Its accurate measurement within a complex reaction matrix is a critical analytical challenge that necessitates robust and reliable methodologies.
This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of 1,2,3,4-tetramethoxybenzene: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will also explore the utility of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful alternative. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices, ensuring a deep and practical understanding of these analytical techniques.
The Analytical Imperative: Why Accurate Quantification Matters
In drug development and manufacturing, impurities and residual starting materials are strictly regulated.[1] Inaccurate quantification of a species like 1,2,3,4-tetramethoxybenzene can lead to:
-
Inaccurate Reaction Yield and Kinetics Data: Misinterpretation of reaction progress and efficiency.
-
Compromised Product Purity: Failure to detect and quantify impurities can lead to downstream issues and potential safety concerns.
-
Regulatory Scrutiny: Inaccurate analytical data can result in delays and rejection of regulatory submissions.
Therefore, the selection and validation of an appropriate analytical method are not merely procedural hurdles but foundational elements of robust process development and quality control.[2]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity for a wide range of compounds, including those that are non-volatile or thermally labile.[3]
The Principle of Separation
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a moderately polar compound like 1,2,3,4-tetramethoxybenzene, reversed-phase HPLC is the most common approach. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.[4]
The separation is driven by the relative hydrophobicity of the analytes. More hydrophobic compounds, like 1,2,3,4-tetramethoxybenzene, will have a stronger affinity for the nonpolar stationary phase and thus elute later than more polar components in the reaction mixture.
Causality in HPLC Method Development
The choice of each parameter in an HPLC method is deliberate and grounded in the physicochemical properties of the analyte and the sample matrix.
-
Column Selection: A C18 column is a standard choice for aromatic compounds due to its excellent hydrophobic retention and resolving power.[5] The particle size of the stationary phase impacts efficiency; smaller particles (e.g., < 2 µm in UHPLC) provide higher resolution but at the cost of higher backpressure.
-
Mobile Phase Composition: The ratio of organic modifier to water is a critical parameter for controlling retention time. A higher percentage of organic solvent will decrease the polarity of the mobile phase, leading to a faster elution of nonpolar analytes. A gradient elution, where the mobile phase composition changes over time, is often employed for complex reaction mixtures to ensure adequate separation of all components.[6]
-
Detector Selection: For aromatic compounds containing a chromophore, a UV-Vis detector is the most common and robust choice.[3] The selection of the detection wavelength is based on the UV spectrum of 1,2,3,4-tetramethoxybenzene to maximize sensitivity.
Experimental Protocol: A Self-Validating HPLC-UV Method
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the analytical run.[7]
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
1,2,3,4-Tetramethoxybenzene reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mixture of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1,2,3,4-tetramethoxybenzene reference standard and dissolve it in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the reaction mixture (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute an accurately measured aliquot of the reaction mixture with the mobile phase to bring the concentration of 1,2,3,4-tetramethoxybenzene within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (based on the UV absorbance maximum of the methoxybenzene chromophore)
-
Run Time: Sufficient to allow for the elution of all components of interest.
4. System Suitability:
-
Before sample analysis, inject the mid-range calibration standard five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the 1,2,3,4-tetramethoxybenzene peak should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
5. Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the 1,2,3,4-tetramethoxybenzene standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). An r² value of ≥ 0.999 is typically desired.[8]
-
Inject the prepared samples and determine the concentration of 1,2,3,4-tetramethoxybenzene in the samples using the calibration curve.
Gas Chromatography (GC): The Go-To for Volatile Compounds
For volatile and semi-volatile compounds, Gas Chromatography (GC) offers excellent resolution and sensitivity.[9] Given that 1,2,3,4-tetramethoxybenzene has a reasonable vapor pressure, GC is a viable and powerful analytical technique.
The Principle of Separation
In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation is based on the analyte's boiling point and its interaction with the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster.
Causality in GC Method Development
-
Column Selection: A capillary column with a nonpolar or moderately polar stationary phase is suitable for separating aromatic compounds. The NIST WebBook suggests columns like DB-5 or HP-5 for 1,2,3,4-tetramethoxybenzene, which are common nonpolar columns. For better separation from other isomers, a more polar column like a wax-based column (e.g., CP Wax 52 CB) could be employed.
-
Injector and Detector Temperature: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. The detector temperature is also kept high to prevent condensation of the analytes.
-
Oven Temperature Program: A temperature program, where the oven temperature is increased over time, is often used to achieve good separation of compounds with a range of boiling points.
-
Detector Selection: The Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range, making it ideal for quantitative analysis.[10]
Experimental Protocol: A Self-Validating GC-FID Method
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium or nitrogen as the carrier gas.
-
High-purity hydrogen and air for the FID.
-
1,2,3,4-Tetramethoxybenzene reference standard.
-
Suitable solvent for dilution (e.g., dichloromethane or ethyl acetate).
-
Volumetric flasks, pipettes, and GC vials.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1,2,3,4-tetramethoxybenzene reference standard and dissolve it in 10 mL of a suitable solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range.
-
Sample Preparation: Dilute an accurately measured aliquot of the reaction mixture with the chosen solvent to bring the concentration of 1,2,3,4-tetramethoxybenzene within the calibration range.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas Flow: 1 mL/min (constant flow).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration).
4. System Suitability:
-
Inject the mid-range calibration standard five times.
-
The RSD of the peak area and retention time should be ≤ 2.0%.
5. Analysis and Quantification:
-
Construct a calibration curve and perform a linear regression as described for the HPLC method.
-
Inject the prepared samples and quantify 1,2,3,4-tetramethoxybenzene using the calibration curve.
Quantitative NMR (qNMR): A Primary Analytical Method
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique that allows for the determination of the absolute concentration of a substance without the need for a calibration curve of the analyte itself.[11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12]
The Principle of Quantification
In ¹H qNMR, a known amount of an internal standard is added to a known amount of the sample. By comparing the integral of a specific, non-overlapping signal from the analyte to the integral of a signal from the internal standard, the concentration of the analyte can be calculated directly.[13]
Causality in qNMR Method Development
-
Internal Standard Selection: The internal standard should be stable, non-reactive with the sample, have a simple NMR spectrum with signals that do not overlap with the analyte signals, and be accurately weighable. For organic-soluble samples, compounds like 1,4-dinitrobenzene or maleic acid are often used.
-
Solvent Selection: A deuterated solvent that dissolves both the sample and the internal standard is required.
-
Acquisition Parameters: To ensure accurate quantification, a sufficient relaxation delay (D1) must be used to allow for complete relaxation of all relevant nuclei between scans. A value of 5 times the longest T1 relaxation time is recommended.
Experimental Protocol: ¹H-qNMR
1. Instrumentation and Materials:
-
NMR spectrometer.
-
High-precision analytical balance.
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
-
Internal standard (e.g., 1,4-dinitrobenzene).
-
1,2,3,4-Tetramethoxybenzene reference standard (for method validation).
2. Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with optimized parameters for quantification, including a sufficient relaxation delay (e.g., D1 = 30 s) and an appropriate number of scans to achieve a good signal-to-noise ratio.
4. Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of 1,2,3,4-tetramethoxybenzene (e.g., one of the methoxy signals) and a signal from the internal standard.
-
Calculate the concentration of 1,2,3,4-tetramethoxybenzene using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)
Where:
-
C_analyte = Concentration of the analyte (as a weight/weight percentage)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Method Comparison: A Data-Driven Decision
The choice of the optimal analytical method depends on several factors, including the complexity of the reaction mixture, the required sensitivity, sample throughput, and available instrumentation.
| Parameter | HPLC-UV | GC-FID | qNMR |
| Principle | Differential partitioning between liquid mobile and solid stationary phases. | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Direct relationship between NMR signal intensity and the number of nuclei. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile species. | Volatile and semi-volatile, thermally stable compounds. | Soluble compounds with suitable NMR-active nuclei. |
| Selectivity | Good, can be optimized with column and mobile phase selection. | Excellent, especially with high-resolution capillary columns. | Excellent, based on unique chemical shifts. |
| Linearity (r²) | Typically ≥ 0.999[8] | Typically ≥ 0.99[14] | Not reliant on a calibration curve for the analyte. |
| Precision (RSD) | < 2%[8] | < 5%[15] | Typically < 1% |
| LOD/LOQ | Generally in the ng/mL to µg/mL range.[8] | Can reach pg levels for some compounds.[16] | Generally higher than chromatographic methods, in the µg/mL to mg/mL range. |
| Sample Throughput | Moderate, typical run times are 10-30 minutes.[6] | Fast, with run times often under 15 minutes.[10] | Slower due to longer acquisition times for quantification. |
| Cost | Moderate instrument cost, ongoing solvent costs. | Lower instrument and operational costs. | High instrument cost, lower solvent and consumable costs per sample.[7] |
Visualizing the Workflow
HPLC Workflow
Caption: Workflow for quantitative analysis by HPLC.
GC Workflow
Caption: Workflow for quantitative analysis by GC.
Conclusion and Recommendations
The choice between HPLC, GC, and qNMR for the quantitative analysis of 1,2,3,4-tetramethoxybenzene is not a one-size-fits-all decision.
-
HPLC-UV is a highly versatile and robust method suitable for a wide range of reaction mixtures, especially when dealing with non-volatile impurities. Its primary advantage lies in its broad applicability and the extensive body of validated methods available for similar compounds.
-
GC-FID is the method of choice when high sensitivity and high throughput are required for a volatile analyte like 1,2,3,4-tetramethoxybenzene, and the sample matrix is relatively clean and does not contain non-volatile components that could contaminate the injector and column.
-
qNMR serves as an excellent primary method for calibration and validation of chromatographic methods.[17] It is particularly valuable when an authenticated reference standard of the analyte is not available. While it has lower throughput, its accuracy and precision are exceptional, making it a powerful tool for reference measurements and the analysis of complex mixtures where chromatographic separation is challenging.[13]
For routine in-process control and final product analysis in a drug development setting, a validated HPLC-UV method is often the most practical and reliable choice. However, for initial reaction characterization and as an orthogonal technique for method validation, GC-FID and qNMR are invaluable tools that provide complementary information and enhance the overall confidence in the analytical data.
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Salvador, A., & Chisvert, A. (2005). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. Journal of Pharmaceutical and Biomedical Analysis, 37(2), 277-285. Available from: [Link]
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Al-Saden, N., Al-Sayed, H., & Al-Amrie, M. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine, 19(3), 224–230. Available from: [Link]
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Puig, L., & Gil, A. (2009). Validation of HPLC method for quantitative determination of Tinosorb S and three other sunscreens in a high protection cosmetic product. Journal of Cosmetic Science, 60(6), 629-641. Available from: [Link]
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Lefevre, P., Richard, A., & Le Bris, A. (2009). Validation of HPLC method for quantitative determination of Tinosorb S and three other sunscreens in a high protection cosmetic. International journal of cosmetic science, 31(1), 25-36. Available from: [Link]
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Scribd. (n.d.). Analysis of Anisole (Methoxybenzene) by HPLC-UV Pro. Available from: [Link]
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Chisvert, A., Salvador, A., & Pascual-Martí, M. C. (2017). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Journal of Analytical & Pharmaceutical Research, 6(5). Available from: [Link]
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ACG Publications. (2022). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Records of Natural Products, 16(1), 78-89. Available from: [Link]
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Mancinelli, V., & Di Francesco, G. (2021). LOD and LOQ values calculated for benzene and BTX. ResearchGate. Available from: [Link]
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Zain, N. M., & Othman, N. S. (2022). Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceutical. ResearchGate. Available from: [Link]
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Sleigh, C. G., & MacLeod, M. K. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8744–8750. Available from: [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR spectroscopy. ResearchGate. Available from: [Link]
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Kováts, E. (1987). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. TrAC Trends in Analytical Chemistry, 6(7), 183-188. Available from: [Link]
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ResearchGate. (n.d.). Precision and accuracy of three quantitative GC-methods—Real internal standardization (RIS), effective carbon number (ECN), and area percentage—expressed as sample standard deviation (1s) of three repetitions (n = 3) of the same analysis and relative error versus the true value, respectively. Available from: [Link]
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Sleigh, C. G., & MacLeod, M. K. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ResearchGate. Available from: [Link]
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University of Bristol. (2017). Quantitative NMR Spectroscopy. Available from: [Link]
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Cormica. (n.d.). Understanding Impurity Analysis. Available from: [Link]
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dos Santos, T. P. R., et al. (2022). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Journal of King Saud University - Science, 34(8), 102325. Available from: [Link]
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Godejohann, M. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7794. Available from: [Link]
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Al-Adhami, M. A. H., & Al-Allaf, A. K. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences, 30(2), 199-206. Available from: [Link]
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Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-327. Available from: [Link]
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Siminszky, B., & Ma, H. (2017). Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. Planta Medica, 83(12/13), 972–979. Available from: [Link]
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Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. (2024). Pharmaceutical Methods, 15(3), 275. Available from: [Link]
-
Godejohann, M. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 711. Available from: [Link]
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Mancinelli, V., & Di Francesco, G. (2021). Automatic Optical Measurement and Control of Benzene and Benzenoids in Natural Gas Pipelines. Sensors, 21(22), 7689. Available from: [Link]
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Peterson, M. J., & Johnson, K. A. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Biological Chemistry, 293(12), 4349–4360. Available from: [Link]
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California Environmental Protection Agency. (2019). COMMUNITY AIR MONITORING BRANCH STANDARD OPERATING PROCEDURE FOR In-Situ Measurement. Available from: [Link]
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Patsnap. (2023). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Available from: [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. Available from: [Link]
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BTU Cottbus-Senftenberg. (n.d.). GC-FID. Available from: [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1,2,3,4-Tetramethoxybenzene
This in-depth technical guide provides a comparative analysis of the most viable synthetic pathways to 1,2,3,4-tetramethoxybenzene, a valuable polysubstituted aromatic compound in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of each route's efficiency, scalability, and overall practicality. We will delve into the mechanistic underpinnings of each transformation, providing detailed experimental protocols and a quantitative comparison to aid in the selection of the most appropriate synthetic strategy for your research needs.
Introduction to 1,2,3,4-Tetramethoxybenzene
1,2,3,4-Tetramethoxybenzene serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring four vicinal methoxy groups, imparts specific electronic and steric properties that are leveraged in the design of novel pharmaceuticals and functional materials. The efficient and scalable synthesis of this compound is, therefore, of significant interest to the scientific community. This guide will focus on two primary and divergent synthetic strategies, commencing from readily available starting materials: pyrogallol and gallacetophenone dimethyl ether.
Route 1: The Pyrogallol-Derived Pathway
This synthetic approach begins with the abundant and relatively inexpensive starting material, pyrogallol. The overall strategy involves a three-step process: exhaustive methylation of pyrogallol, formylation of the resulting trimethoxybenzene, oxidation of the aldehyde to a phenol, and a final methylation to yield the target molecule.
Caption: Synthetic workflow for Route 1, starting from pyrogallol.
Step 1: Methylation of Pyrogallol to 1,2,3-Trimethoxybenzene
The initial step involves the exhaustive methylation of the three phenolic hydroxyl groups of pyrogallol. This is typically achieved using a Williamson ether synthesis with a suitable methylating agent, such as dimethyl sulfate, in the presence of a strong base.
Causality of Experimental Choices: The use of a strong base, like sodium hydroxide, is essential to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions. Dimethyl sulfate is a potent and cost-effective methylating agent for large-scale synthesis. The reaction temperature is carefully controlled to prevent side reactions and ensure complete methylation.
Experimental Protocol:
-
In a well-ventilated fume hood, a solution of pyrogallol (1 equivalent) in water is prepared in a round-bottom flask equipped with a stirrer and a thermometer.
-
A solution of sodium hydroxide (3-4 equivalents) is added portion-wise to the pyrogallol solution while maintaining the temperature below 40 °C.
-
Dimethyl sulfate (3.3-4 equivalents) is then added dropwise, ensuring the reaction temperature does not exceed 60 °C.[1]
-
The reaction mixture is stirred at this temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the organic layer containing 1,2,3-trimethoxybenzene is separated, washed with water until neutral, and dried over anhydrous sodium sulfate.
-
The crude product can be purified by distillation under reduced pressure.
Step 2: Formylation of 1,2,3-Trimethoxybenzene to 2,3,4-Trimethoxybenzaldehyde
The second step introduces a formyl group onto the aromatic ring at the position para to one of the methoxy groups. The Vilsmeier-Haack reaction is the most common and efficient method for this transformation.[2]
Causality of Experimental Choices: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative, typically N,N-dimethylformamide (DMF). The electron-rich nature of the 1,2,3-trimethoxybenzene ring makes it highly susceptible to electrophilic aromatic substitution by the Vilsmeier reagent. The reaction temperature is elevated to drive the reaction to completion.
Experimental Protocol:
-
In a dry, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, N,N-dimethylformamide (DMF) (1 equivalent) is cooled in an ice bath.
-
Phosphorus oxychloride (POCl₃) (2 equivalents) is added dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.[3]
-
1,2,3-Trimethoxybenzene (1 equivalent) is then added to the reaction mixture.[3]
-
The reaction mixture is heated to 70-80 °C and stirred for several hours.[3]
-
After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice to hydrolyze the intermediate.
-
The crude 2,3,4-trimethoxybenzaldehyde is extracted with an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate.[3]
-
The product is purified by vacuum distillation or recrystallization.[3]
Step 3: Oxidation of 2,3,4-Trimethoxybenzaldehyde to 2,3,4-Trimethoxyphenol
This step involves the conversion of the aldehyde functionality to a hydroxyl group. Two primary methods are suitable for this transformation: the Baeyer-Villiger oxidation and the Dakin oxidation.
Baeyer-Villiger Oxidation: This reaction utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to oxidize the aldehyde to a formate ester, which is subsequently hydrolyzed to the phenol.[4][5]
Dakin Oxidation: This method is specific for ortho- and para-hydroxybenzaldehydes and uses hydrogen peroxide in a basic solution.[6] While 2,3,4-trimethoxybenzaldehyde does not have a free hydroxyl group, modified Dakin conditions or a preliminary demethylation step might be necessary. For the purpose of this guide, we will focus on the more direct Baeyer-Villiger approach.
Experimental Protocol (Baeyer-Villiger Oxidation):
-
2,3,4-Trimethoxybenzaldehyde (1 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) is added portion-wise to the solution at room temperature.
-
The reaction is stirred until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then quenched with a solution of sodium sulfite or sodium thiosulfate to destroy excess peroxide.
-
The organic layer is washed with a saturated sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude formate ester.
-
The crude ester is then hydrolyzed by refluxing with a solution of sodium hydroxide in methanol/water.
-
After cooling, the mixture is acidified, and the resulting 2,3,4-trimethoxyphenol is extracted with an organic solvent.
-
The product is purified by column chromatography or recrystallization.
Step 4: Methylation of 2,3,4-Trimethoxyphenol to 1,2,3,4-Tetramethoxybenzene
The final step is the methylation of the newly introduced hydroxyl group to afford the target molecule. This is another Williamson ether synthesis, similar to the first step.
Experimental Protocol:
-
2,3,4-Trimethoxyphenol (1 equivalent) is dissolved in a suitable solvent like acetone or DMF.
-
Anhydrous potassium carbonate or another suitable base (2-3 equivalents) is added to the solution.
-
Dimethyl sulfate (1.2-1.5 equivalents) is added dropwise, and the mixture is heated to reflux for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, filtered to remove the inorganic salts, and the solvent is evaporated.
-
The residue is taken up in an organic solvent, washed with water and brine, and dried.
-
The final product, 1,2,3,4-tetramethoxybenzene, is purified by column chromatography or recrystallization.
Route 2: The Gallacetophenone-Derived Pathway
This alternative route utilizes gallacetophenone 3,4-dimethyl ether as the starting material. This pathway is potentially more convergent, involving an oxidation followed by a final methylation step.
Caption: Synthetic workflow for Route 2, starting from gallacetophenone 3,4-dimethyl ether.
Step 1: Oxidation of Gallacetophenone 3,4-dimethyl ether to 1,2-Dihydroxy-3,4-dimethoxybenzene
This key step involves an oxidative cleavage of the acetyl group, which is a variation of the Dakin oxidation. The reaction is performed using hydrogen peroxide in an alkaline solution.[7]
Causality of Experimental Choices: The alkaline conditions deprotonate the phenolic hydroxyl group, and the resulting phenoxide directs the oxidation. Hydrogen peroxide acts as the oxidant, leading to the formation of a dihydroxybenzene derivative.
Experimental Protocol:
-
Gallacetophenone 3,4-dimethyl ether (1 equivalent) is dissolved in an aqueous solution of sodium hydroxide.
-
Hydrogen peroxide (excess) is added dropwise to the solution while maintaining the temperature with an ice bath.
-
The reaction mixture is stirred for several hours at room temperature.
-
After the reaction is complete, the solution is acidified with a mineral acid (e.g., HCl).
-
The precipitated 1,2-dihydroxy-3,4-dimethoxybenzene is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization.
Step 2: Methylation of 1,2-Dihydroxy-3,4-dimethoxybenzene to 1,2,3,4-Tetramethoxybenzene
The final step in this route is the exhaustive methylation of the two remaining hydroxyl groups to yield the desired 1,2,3,4-tetramethoxybenzene.
Experimental Protocol:
-
1,2-Dihydroxy-3,4-dimethoxybenzene (1 equivalent) is dissolved in a suitable solvent such as acetone.
-
Anhydrous potassium carbonate (excess, >2 equivalents) is added to the solution.
-
Dimethyl sulfate (excess, >2 equivalents) is added dropwise, and the reaction mixture is refluxed for several hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the mixture is cooled, filtered, and the solvent is evaporated.
-
The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.
-
The final product is purified by column chromatography or recrystallization.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the key metrics for each route are summarized in the table below. The data presented is based on typical yields reported in the literature and may vary depending on the specific reaction conditions and scale.
| Metric | Route 1: Pyrogallol-Derived | Route 2: Gallacetophenone-Derived |
| Starting Material | Pyrogallol | Gallacetophenone 3,4-dimethyl ether |
| Number of Steps | 4 | 2 |
| Overall Yield (approx.) | 40-50% | 60-70% |
| Key Reagents | Dimethyl sulfate, POCl₃, DMF, m-CPBA | Hydrogen peroxide, Dimethyl sulfate |
| Scalability | Moderate to Good | Good |
| Safety Concerns | Use of highly toxic dimethyl sulfate and corrosive/reactive Vilsmeier reagent.[8][9][10][11][12] | Handling of concentrated hydrogen peroxide. |
| Green Chemistry Aspects | Use of hazardous reagents, generation of inorganic salts. | Fewer steps, potentially greener oxidant (H₂O₂). |
| Cost-Effectiveness | Pyrogallol is a relatively inexpensive starting material.[1] | Gallacetophenone may be more expensive. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to 1,2,3,4-tetramethoxybenzene.
Route 1 , starting from pyrogallol, is a well-established and versatile approach. However, it involves more synthetic steps and utilizes hazardous reagents like dimethyl sulfate and the Vilsmeier reagent, which require careful handling and pose safety and environmental concerns.
Route 2 , commencing from gallacetophenone 3,4-dimethyl ether, is a more convergent and potentially higher-yielding pathway. With fewer steps and the use of a greener oxidant in the first step, it presents a more atom-economical and environmentally benign option. The primary consideration for this route is the availability and cost of the starting material.
For large-scale industrial synthesis where cost and environmental impact are major drivers, Route 2 appears to be the more advantageous choice, provided the starting material is accessible at a reasonable price. For laboratory-scale synthesis where flexibility and the availability of common starting materials are key, Route 1 remains a reliable and practical option, with the caveat that appropriate safety precautions must be strictly adhered to.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, cost constraints, and the available laboratory infrastructure and safety protocols.
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-
Baeyer-Villiger Oxidation - Organic Chemistry Portal. ([Link])
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Baeyer-Villiger oxidation: Mechanism & Examples - NROChemistry. ([Link])
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Baeyer–Villiger oxidation - Wikipedia. ([Link])
- DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google P
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Dimethyl sulfate - Hazardous Substance Fact Sheet. ([Link])
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Pyrogallol Market Size is expected to reach $20mil in 2025 - HDIN Research. ([Link])
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Synthesis of Dill-Apiole and 1,2,3,4-Tetramethoxy-Allylbenzene - [www.rhodium.ws] - Erowid. ([Link])
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2,3,4-Trimethoxyphenol | C9H12O4 | CID 603577 - PubChem - NIH. ([Link])
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Green organic syntheses: organic carbonates as methylating agents - PubMed. ([Link])
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Targeting DNA Methylation with Green Tea Catechins - ResearchGate. ([Link])
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Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol - ResearchGate. ([Link])
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Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - ResearchGate. ([Link])
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Environmental chemicals and DNA methylation in adults: a systematic review of the epidemiologic evidence - PubMed Central. ([Link])
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Dimethyl sulfate (CH3)2SO4 A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. ([Link])
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Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography-mass spectrometry - PubMed. ([Link])
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Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. ([Link])
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Green Analytical Chemistry—Recent Innovations - MDPI. ([Link])
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Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - NIH. ([Link])
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Dakin oxidation - Wikipedia. ([Link])
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Profiling Age and Body Fluid DNA Methylation Markers - YouTube. ([Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3,4-Tetramethoxybenzene
For the modern researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle. The proper disposal of these reagents is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1,2,3,4-tetramethoxybenzene, moving beyond rote instruction to explain the critical reasoning behind each procedural step.
Foundational Understanding: The Nature of 1,2,3,4-Tetramethoxybenzene
1,2,3,4-Tetramethoxybenzene is a substituted aromatic ether. While specific toxicity data is not extensively documented in readily available literature, its structural similarity to other substituted benzenes warrants a cautious approach. Benzene and its derivatives are a focus of stringent regulation by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) due to potential health and environmental hazards.[1][2][3] Therefore, the disposal procedures for 1,2,3,4-tetramethoxybenzene must be approached with the assumption of potential hazards analogous to other benzene-related compounds.
Key Chemical Properties for Disposal Consideration:
| Property | Value | Implication for Disposal |
| Molecular Formula | C₁₀H₁₄O₄ | The organic nature of the compound dictates that it is likely combustible, although not highly flammable. |
| Molecular Weight | 198.22 g/mol | This information is crucial for accurate waste manifest documentation. |
| Physical State | Solid | As a solid, it is less likely to become airborne compared to a volatile liquid, but dust generation during handling is a concern.[4][5] |
| Water Solubility | Insoluble (estimated) | Low water solubility means it should not be disposed of down the drain, as it can persist in aquatic environments.[5] |
| Incompatible Materials | Strong oxidizing agents | Co-disposal with strong oxidizers could lead to a vigorous and potentially explosive reaction.[5] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol is designed to ensure the safe and compliant disposal of 1,2,3,4-tetramethoxybenzene. This workflow is a self-validating system, with each step building upon the last to minimize risk.
Figure 1: A procedural workflow for the safe disposal of 1,2,3,4-tetramethoxybenzene.
Phase 1: Preparation and Segregation
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling any chemical waste, ensuring personal safety is paramount. The minimum required PPE includes:
-
Safety Goggles: To protect against accidental splashes or dust.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally suitable.
-
Laboratory Coat: To protect skin and clothing.
The rationale for this level of PPE is to prevent skin and eye irritation, which are common hazards associated with substituted benzenes.[6]
Step 2: Designate a Waste Accumulation Area This area should be well-ventilated and away from general laboratory traffic. It is crucial to prevent the concentration of any potential vapors in enclosed spaces.[4] The designated area must be clearly marked as a hazardous waste accumulation point.
Step 3: Segregate from Incompatible Wastes As indicated in the chemical properties table, 1,2,3,4-tetramethoxybenzene is incompatible with strong oxidizing agents.[5] Therefore, it must be stored in a separate secondary containment bin from oxidizers to prevent accidental mixing, which could lead to a fire or explosion.[7][8]
Phase 2: Containment and Labeling
Step 4: Select a Suitable Waste Container The container must be:
-
Chemically Compatible: A high-density polyethylene (HDPE) or glass container is recommended.
-
In Good Condition: Free from cracks or leaks.
-
Sealable: With a tightly fitting lid to prevent any release of dust or vapors.
Step 5: Transfer Waste into Container For solid 1,2,3,4-tetramethoxybenzene, care should be taken to minimize dust generation.[4] If the material is in powder form, a scoop or spatula should be used. If there is a risk of dust, a respirator may be necessary.[9] For solutions containing 1,2,3,4-tetramethoxybenzene, use a funnel to avoid spills.
Step 6: Securely Seal the Container Once the waste has been transferred, the container must be securely sealed. This is a critical step to prevent accidental spills and the release of any potential vapors.
Step 7: Label the Container The label must be clear, legible, and securely affixed to the container. The following information is required:
-
The words "Hazardous Waste"
-
The full chemical name: "1,2,3,4-Tetramethoxybenzene"
-
The primary hazard(s) (e.g., "Irritant," "Environmental Hazard")
-
The date of accumulation
-
The name and contact information of the generating laboratory
Accurate labeling is a legal requirement and ensures that the waste is handled appropriately by disposal personnel.
Phase 3: Final Disposal
Step 8: Store in Designated Accumulation Area The sealed and labeled container should be moved to the designated hazardous waste accumulation area to await pickup.
Step 9: Arrange for Licensed Waste Disposal Hazardous chemical waste must be disposed of through a licensed and reputable waste disposal contractor.[10] Your institution's Environmental Health and Safety (EHS) office will have established procedures for this. Do not attempt to dispose of this chemical through standard municipal waste streams.
Step 10: Complete Waste Manifest A hazardous waste manifest is a legal document that tracks the waste from its point of generation to its final disposal. This document must be completed accurately and retained as required by regulations.
Spill Management: An Immediate Action Protocol
In the event of a spill, the following steps should be taken immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's EHS.
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.[10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]
-
Decontaminate the Area: Clean the spill area with soap and water.[4]
-
Dispose of Contaminated Materials: All materials used to clean the spill, including gloves and absorbent pads, must be disposed of as hazardous waste.
Regulatory Context and Trustworthiness
The procedures outlined in this guide are based on the principles of chemical safety and are in alignment with the regulatory frameworks established by OSHA and the EPA for the management of hazardous waste.[2][9] By adhering to these protocols, you are not only ensuring the safety of yourself and your colleagues but also maintaining compliance with federal and local regulations. The core principle of this guide is to foster a self-validating system of safety, where each step is a logical and necessary precaution.
References
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Airgas. (2018). Flammable Liquid Mixture Safety Data Sheet. Retrieved from [Link]
-
LookChem. (n.d.). 1,2,3,4-TETRAMETHOXYBENZENE. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). 1,2,4,5-TETRACHLOROBENZENE HAZARD SUMMARY. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1,2,3,4-tetramethoxy-5-(2-propenyl)-benzene. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 61 Subpart FF -- National Emission Standard for Benzene Waste Operations. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Substance Safety Data Sheet, Benzene. Retrieved from [Link]
-
New Jersey Department of Health. (2015). Benzene - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,2,3,4-Tetramethoxybenzene (CAS 21450-56-6). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Benzene Waste Operations: National Emission Standards for Hazardous Air Pollutants. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1028 - Benzene. Retrieved from [Link]
-
Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzene NESHAP FAQ Handbook for Subparts BB and FF. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
